(Dichloro-
Description
Evolution of Research on Dichlorinated Molecular Systems
The study of chlorinated organic compounds has a long history, with early research focusing on their synthesis and fundamental properties. The introduction of two chlorine atoms into a molecule often leads to distinct changes compared to monochlorinated or parent compounds. Over time, research evolved from basic synthesis and characterization to exploring the specific effects of dichlorination on molecular structure, reactivity, and potential applications. Early studies likely involved simple aliphatic and aromatic systems. For instance, research has investigated the surface chemistry of monochlorinated and dichlorinated benzenes on silicon surfaces to understand their adsorption and thermal behavior, revealing differences based on the number and position of chlorine atoms acs.org. The development of more sophisticated analytical techniques and synthetic methodologies has enabled the study of increasingly complex dichlorinated molecules and their transformations. The chemical synthesis community initially overlooked highly chlorinated compounds like chlorosulfolipids, fearing instability, but recent research has demonstrated that many polychlorinated intermediates are more stable than previously thought, leading to renewed synthetic efforts escholarship.org.
Scope and Significance of Dichloro Compounds in Contemporary Chemistry
Dichloro compounds hold considerable significance in contemporary chemical research, serving as versatile building blocks, intermediates, and target molecules with a wide range of potential applications. Their importance spans various fields, including organic synthesis, materials science, and medicinal chemistry. For example, dichlorinated compounds can act as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals ontosight.ai. The α,α-dihalocarbonyl moiety, a structure containing two halogen atoms and a carbonyl group, is recognized as a privileged scaffold in medicinal chemistry due to its stability and lipophilicity, and α,α-dichlorocarbonyl compounds continue to attract attention from synthetic and medicinal chemists researchgate.net.
In materials science, dichlorinated compounds are explored for their unique properties. For instance, certain dichlorinated heterocyclic systems have been investigated for their potential as new materials, including discotic liquid crystals sciforum.net. The synthesis of conjugated polymers, important in optoelectronics, has seen research into using dichloroarene derivatives as monomers, although this has been less explored than dibromo- or diiodoarenes due to challenges in efficiency rsc.org.
Furthermore, research into the biological activity of dichlorinated compounds is ongoing. Platinum-based coordination compounds, such as cis-dichloro(dimethylsulfoxide)(pyridine)platinum, are of interest in inorganic chemistry, biochemistry, and medicine due to their potential biological activity, including anticancer properties, building upon the success of cisplatin (B142131) ontosight.ai.
Classification and Structural Diversity of Dichloro Compounds within Academic Disciplines
Dichloro compounds exhibit significant structural diversity, arising from the nature of the molecular framework to which the two chlorine atoms are attached and the relative positions of these atoms. This diversity necessitates classification based on the core structure. Broadly, dichlorinated organic compounds can be classified based on the presence of acyclic or cyclic chains aakash.ac.inunacademy.com.
Within these broad categories, further classification can be made based on the specific functional groups and the type of ring system present.
Dichloroalkanes: These are acyclic or cyclic aliphatic hydrocarbons containing two chlorine atoms. Research includes studies on their conformational analysis tandfonline.com, reductive dechlorination oup.com, and synthesis rsc.org. For example, the direct reaction of silicon with α,ω-dichloroalkanes like 1,4-dichlorobutane (B89584) has been investigated for the formation of dichlorosilacyclopentane researchgate.net.
Dichloroarenes: These compounds feature a benzene (B151609) ring or other aromatic system with two chlorine atoms attached. Research on dichloroarenes includes their use as monomers in polymerization rsc.org, studies on their surface chemistry acs.org, and investigations into site-selective reactions cam.ac.uknih.gov. Different isomers of dichlorobenzoic acid and dichlorobenzonitrile have been studied for their thermodynamic properties mdpi.com.
Dichlorinated Heterocycles: These compounds contain two chlorine atoms on a ring structure that includes at least one atom other than carbon (e.g., N, O, S). Research in this area includes the synthesis of sulfur-containing heterocycles using reagents like disulfur (B1233692) dichloride sciforum.netresearchgate.nettandfonline.com. Nitrogen-containing heterocycles with potential antiviral activity have also been explored mdpi.com. Dichlorinated imidazolylidene gold(I) complexes are being investigated as precursors in focused electron beam-induced deposition frontiersin.org.
The position of the two chlorine atoms (e.g., geminal, vicinal, or at different positions on a ring) also contributes significantly to the structural diversity and influences the compound's reactivity and properties. Research explores methods for achieving selective dichlorination or manipulating existing dichloro functionalities researchgate.netacs.orgresearchgate.netresearchgate.net.
The academic study of dichloro compounds involves various techniques, including synthesis, spectroscopy (e.g., NMR, XPS), diffraction methods (e.g., XRD), computational chemistry (e.g., DFT), and various analytical methods to understand their structure, properties, and reactivity acs.orgtandfonline.comfrontiersin.orgrsc.org.
Properties
Molecular Formula |
CH3Cl2O3PS-2 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |
InChI |
InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |
InChI Key |
UMEIDSQBORWGLH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S(Cl)Cl)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Dichlorinated Organic and Inorganic Species
Strategies for Geminal Dichloro Compound Synthesis
Geminal dichlorides, featuring two chlorine atoms bonded to the same carbon atom, are valuable intermediates, particularly in the synthesis of alkynes and other fine chemicals. google.com Several methods exist for their preparation, often involving the reaction of carbonyl compounds (aldehydes or ketones) with chlorinating agents.
A common approach involves treating aldehydes or ketones with phosphorus pentachloride (PCl₅). google.comjove.comtandfonline.com This reaction typically converts the carbonyl oxygen into two chlorine atoms on the same carbon. For instance, the reaction of acetone (B3395972) with PCl₅ yields 2,2-dichloropropane. jove.com While effective for aldehydes, the yields for ketones can sometimes be low, and alkenyl chloride byproducts may form. google.com
Other chlorinating reagents utilized for geminal dichlorides include tungsten hexachloride (WCl₆) and boron trichloride (B1173362) (BCl₃). google.comtandfonline.com The reaction of non-enolizable aldehydes and ketones with phosgene (B1210022) (COCl₂) or thionyl chloride (SOCl₂) in the presence of catalysts such as organic tri- and/or pentavalent phosphorus compounds or N,N-dialkyl carboxamides has also been reported to yield geminal dichlorides in high yields. google.com N,N-dimethylformamide or N,N-dimethylacetamide are examples of effective N,N-dialkyl-substituted carboxamides used as catalysts. google.com
Another strategy involves the conversion of hydrazones, synthesized from aldehydes or ketones and hydrazine (B178648) hydrate, into geminal dihalides using reagents like chlorine/cuprous bromide and lithium tert-butoxide. google.com A modification of this procedure involves treating aldehyde- and ketone-derived N-tert-butyldimethylsilylhydrazones with CuCl₂ and a catalytic amount of Sc(OTf)₃. tandfonline.com
More recent methods for synthesizing geminal dichlorides from aldehydes and ketones under milder or more convenient conditions have been developed. These include the use of a mixture of chlorodiphenylphosphine (B86185) (ClPPh₂) and N-chlorosuccinimide (NCS) in dichloromethane (B109758) at room temperature under neutral conditions. tandfonline.com Phthaloyl chloride with N-formylpyrrolidine as a Lewis base catalyst also enables the transformation of aldehydes into geminal dichlorides under mild conditions with high functional group compatibility. organic-chemistry.org
Approaches to Vicinal and Positional Dichloro Isomers
Vicinal dichlorides, characterized by chlorine atoms on adjacent carbon atoms, are frequently synthesized through the addition of chlorine to alkenes. jove.comdoubtnut.comlibretexts.org This electrophilic addition reaction typically occurs readily in inert solvents like dichloromethane. jove.comlibretexts.org For example, the chlorination of 1-propene yields 1,2-dichloropropane (B32752). jove.com This method is a straightforward way to introduce vicinal chlorine atoms across a double bond.
Another route to vicinal dihalides involves the reaction of epoxides. Methodologies include the conversion of unactivated terminal aliphatic epoxides to alkyl vicinal dichlorides using triphosgene-pyridine activation. organic-chemistry.org Catalytic Appel reactions using P(III)/P(V) redox cycling or stereospecific triphenylphosphine (B44618) oxide-catalyzed reactions with oxalyl chloride have also been reported for the dichlorination of epoxides. organic-chemistry.org Mild conditions using Ph₃P/I⁻ and 1,2-dichloroethane (B1671644) as the solvent and halogen source can also provide 1,2-dihalides from epoxides. organic-chemistry.org Metal-free and molecular halogen reagent-free dihomohalogenation of alkenes using Selectfluor as an oxidant and tetrabutylammonium (B224687) chloride as a halogen source is another approach. organic-chemistry.org Electrochemical methods, such as Mn-catalyzed electrochemical dichlorination of alkenes with MgCl₂ as the chlorine source, offer a sustainable and efficient access to vicinally dichlorinated compounds, even with oxidatively labile functional groups present. organic-chemistry.org
Vicinal dihalides can also be prepared from vicinal glycols by reaction with PCl₅ or HCl. doubtnut.com
Positional dichloro isomers, where the chlorine atoms are not necessarily geminal or vicinal but are located at other defined positions on the molecule, require specific synthetic strategies depending on the desired isomer. These often involve directed halogenation, substitution reactions on pre-functionalized substrates, or cyclization reactions where the chlorine atoms are introduced at specific steps. The synthesis of such isomers is highly dependent on the target molecule's structure and requires careful control of reaction conditions and regioselectivity.
Vicinal dihalides serve as precursors for alkynes through double dehydrohalogenation reactions, typically employing a strong base like sodium amide in liquid ammonia. jove.comlibretexts.orgunacademy.com Geminal dihalides can also undergo double dehydrohalogenation to yield alkynes. jove.comlibretexts.org
Synthesis of Dichlorinated Aromatic and Heterocyclic Systems
The introduction of two chlorine atoms onto aromatic and heterocyclic rings requires specific methodologies to control the position of halogenation and maintain the integrity of the ring system.
Preparation of Dichlorinated Naphthoquinones and Derivatives
Dichlorinated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are important precursors and intermediates. One method to obtain dichlorinated naphthoquinone derivatives involves the Friedel-Crafts cycloaddition between a hydroquinone (B1673460) and dichloromaleic anhydride. nih.govmdpi.com For instance, the synthesis of 2,3-dichloronaphthazarine derivatives can be achieved through this route. nih.govmdpi.com
Substitution reactions on pre-existing naphthoquinone systems can also lead to dichlorinated products. For example, 2,3-dichloro-1,4-naphthoquinone can undergo substitution reactions with amino acids under microwave or ultrasonic irradiation to yield chlorinated naphthoquinone-amino acid derivatives. mdpi.comresearchgate.netresearchgate.net Microwave-assisted synthesis has been shown to be an effective method for these transformations, often resulting in good yields. mdpi.comresearchgate.net
Reductive dechlorination of other halogenated naphthoquinones followed by oxidation can also be a route to certain dichlorinated derivatives. nih.gov
Synthetic Routes to Dichlorinated Indoles
Dichlorinated indoles can be synthesized through various approaches, often involving the halogenation of the indole (B1671886) core or the construction of the indole ring from pre-dichlorinated precursors.
One method for preparing 2,3-dichloroindole involves the chlorination of indole or 3-chloroindole with sulfuryl chloride (SO₂Cl₂). clockss.org This reagent can afford good yields and clean reactions in these cases. clockss.org
An efficient three-step process for the preparation of 4,5-dichloroindole (B179347) has been developed, starting from commercially available 2,3-dichlorobenzaldehyde. acs.orgacs.orgfigshare.com This process involves nitration of 2,3-dichlorobenzaldehyde, followed by a Henry reaction and subsequent reductive cyclization of the resulting o,β-dinitrostyrene intermediate using iron powder in methanol (B129727) and acetic acid, via a Nenitzescu reaction. acs.orgacs.org
Another approach involves sequentially adding indole-3-mercurials to dichlorinated quinones using palladium catalysis, which can be used in the assembly of bis(indol-3-yl)benzoquinones. acs.org
Synthesis of Dichlorinated Polycyclic Aromatic Hydrocarbons
The synthesis of dichlorinated polycyclic aromatic hydrocarbons (PAHs) often involves electrophilic halogenation of the PAH core or cyclization reactions of pre-halogenated precursors. Direct chlorination of PAHs can lead to complex mixtures of isomers, requiring careful control of reaction conditions, including the choice of chlorinating agent, solvent, and temperature, to favor the formation of desired dichlorinated products.
Specific synthetic routes to dichlorinated PAHs are highly varied depending on the target structure and may involve multi-step sequences utilizing reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, and subsequent halogenation or functional group transformations. Detailed research findings in this area often focus on optimizing conditions for regioselective dichlorination and developing efficient routes to specific dichlorinated PAH isomers.
Preparation of Dichloro-substituted Alkenes and Allenes
Dichloro-substituted alkenes and allenes are versatile building blocks in organic synthesis.
1,1-Dichloro-1-alkenes can be prepared from aldehydes using various reagents, including triphenylphosphine (PPh₃) with CHCl₃ or CCl₄, or the phosphonate (B1237965) reagent LiCCl₂-P(O)(OEt)₂. beilstein-journals.orgnih.gov Alternatively, aldehydes can be converted to trichloromethyl carbinols, followed by acetylation and elimination to yield dichloroalkenes. beilstein-journals.orgnih.gov Other reported methods include the preparation of 1,1-dichloro-1-alkenes from hydrazones and from 2,2,2-trichloroethyl carbonates. beilstein-journals.orgnih.gov A novel reactivity of 1,1,1-trifluoroalkanones with AlCl₃ has been shown to yield 1,1-dichloro-1-alkenones. beilstein-journals.orgnih.gov 1,1-Dichloroalkenes can also be obtained from the reaction of dichloromethyl 2-pyridyl sulfone with aromatic aldehydes using t-BuOK as a base. sioc-journal.cn Conversion of aryl alkyl ketones to dichloroalkenes can be achieved through catalytic olefination reactions. orgsyn.orgresearchgate.net
(Z)-1,2-Dichloroalkenes, which are thermodynamically less favored than their (E)-isomers, require stereospecific synthetic methods. One approach utilizes mucochloric acid as a starting material, which upon treatment with sodium hydroxide (B78521), yields 2,3-(Z)-dichloropropenoic acid. cdnsciencepub.comcdnsciencepub.com This compound can then be transformed into other (Z)-1,2-dichloroalkene derivatives. cdnsciencepub.comcdnsciencepub.com A more versatile approach involves the chloroboration of terminal alkynes with boron trichloride, followed by hydrolysis to the corresponding chlorovinylboronic acid. cdnsciencepub.comcdnsciencepub.com Treatment with potassium hydrogen difluoride and subsequent chlorodeboronation using tetrabutylammonium trichloride provides (Z)-1,2-dichloroalkenes stereospecifically. cdnsciencepub.comcdnsciencepub.com
Dichloro-substituted allenes can be synthesized through various methods. One route involves the reaction of 1,1-dichloroalk-1-enes with Cp₂Ti[P(OEt)₃]₂ to produce organotitanium species, which then react with aldehydes and ketones to afford allenes. organic-chemistry.org Copper-catalyzed propargylic substitution of prochiral dichloro substrates using Grignard reagents has been developed for the enantioselective synthesis of trisubstituted chloroallenes, which can be further transformed into trisubstituted allenes. unige.chnih.gov The Doering-LaFlamme allene (B1206475) synthesis converts alkenes to allenes via initial reaction with dichlorocarbene (B158193). wikipedia.org
Dichlorocarbene (CCl₂), a highly reactive intermediate, is commonly generated from the reaction of chloroform (B151607) with a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often with a phase transfer catalyst. wikipedia.org Other precursors include ethyl trichloroacetate (B1195264) and phenyl(trichloromethyl)mercury. wikipedia.org Dichlorocarbene can react with alkenes to form geminal dichlorocyclopropanes, which can be further transformed into allenes. wikipedia.org
Synthesis of Dichloro-Metal Coordination Complexes
The synthesis of dichloro-metal coordination complexes involves the coordination of ligands containing or facilitating the presence of two chloride ions to a metal center. This area of chemistry is significant due to the diverse applications of metal complexes in catalysis, materials science, and potentially in medicinal chemistry tsijournals.comtsijournals.com. The formation of these complexes is influenced by the choice of metal ion, the nature of the ligands, and the reaction conditions employed tsijournals.com.
Transition metals, particularly those in the d-block with incompletely filled d shells, are commonly used to form coordination complexes, including those with dichloro ligands tsijournals.comtsijournals.com. The synthesis typically involves reacting a metal salt, often a metal halide or sulfate, with a suitable ligand in a solvent tsijournals.comtsijournals.com. The stoichiometry of the reaction plays a crucial role in determining the ligand-to-metal ratio in the resulting complex tsijournals.comtsijournals.com. For instance, reactions with a 1:2 metal-to-ligand ratio have been shown to yield complexes with ML2 composition tsijournals.comtsijournals.com.
Characterization of the synthesized dichloro-metal complexes is typically performed using various analytical techniques, including elemental analysis, IR spectroscopy, UV-Visible spectroscopy, thermal analysis, and molar conductance measurements tsijournals.comtsijournals.com. These techniques provide insights into the composition, structure, and properties of the complexes. For example, shifts in IR bands corresponding to ligand functional groups upon coordination indicate the involvement of those groups in bonding with the metal center ajchem-a.com. UV-Visible spectra can provide information about the electronic transitions within the complex and suggest the geometry around the metal ion tsijournals.comajchem-a.com. Molar conductivity measurements can help determine whether the complex is electrolytic or non-electrolytic tsijournals.comtsijournals.com.
The solubility of these complexes is often dependent on the solvent system used for synthesis and characterization. Many metal complexes with organic ligands show good solubility in organic solvents like DMF and DMSO, while being insoluble in water and other organic solvents tsijournals.comtsijournals.com.
Ligand Design and Coordination Sphere Control
The coordination sphere, which is the arrangement of ligands directly bound to the metal center (the "first coordination sphere"), and the region beyond these directly bound ligands (the "second coordination sphere"), both play significant roles in the complex's behavior acs.orgresearchgate.net. Ligand design can incorporate features that influence the second coordination sphere, such as hydrogen bonding interactions or steric bulk, which can impact catalytic activity and selectivity acs.orgresearchgate.net.
Tailoring the ligand structure allows for control over various aspects of the complex, including its electronic properties, steric environment, and the potential for intramolecular interactions researchgate.netmdpi.com. For example, utilizing conjugated organic ligands can lead to π–π stacking interactions, and perfluoroalkylation of a ligand can increase the complex's stability mdpi.com. Incorporating rigid carbon skeletons in ligands can provide the required planarity for certain complex geometries, such as square planar complexes mdpi.com.
Stereoselective Synthesis of Dichloro Metal Complexes
Stereoselective synthesis of dichloro metal complexes involves the preferential formation of one stereoisomer over others during the complexation process. This is particularly relevant when the metal center itself is a chiral element or when the ligand possesses chiral centers epfl.ch. Achieving stereocontrol in the synthesis of metal complexes can be challenging due to the versatile coordination geometries of metal centers epfl.ch.
One approach to achieving stereoselectivity is the use of chiral ligands epfl.chrsc.org. Chiral ligands can predetermine the chirality at the metal center, leading to the formation of specific stereoisomers epfl.ch. The synthesis of chiral multidentate ligands and their subsequent complexation with metal ions like cobalt(III) has been explored to isolate specific stereoisomers of dichloro cobalt(III) complexes rsc.org. For instance, a chiral quadridentate ligand has been shown to form a single dichlorocobalt(III) complex with cis-α stereochemistry, where the stereogenic atoms in the ligand have opposite relative configurations rsc.org.
Direct synthesis methods using chiral biomolecules as ligands and elemental metals have also been reported for the stereoselective synthesis of dichloro metal complexes tandfonline.com. For example, dichloro[(−)-sparteine-N,N′]copper(II) and dichloro[(−)-sparteine-N,N′]zinc(II) chiral complexes have been synthesized using (−)-sparteine and elemental copper and zinc tandfonline.com.
While significant progress has been made in applying stereoselective reactions in organic chemistry, their systematic application in coordination chemistry, especially for creating chirality at the metal center, is an ongoing area of research epfl.ch. The development of new chiral ligands and the understanding of the factors influencing stereochemical outcomes during complex formation are crucial for advancing the stereoselective synthesis of dichloro metal complexes nist.govepfl.ch.
Novel Synthetic Approaches and Catalytic Methods for Dichlorination
Novel synthetic approaches and catalytic methods are continuously being developed to achieve efficient and selective dichlorination of organic and inorganic species. These advancements aim to address limitations of traditional methods, such as the use of hazardous reagents like chlorine gas, and to improve aspects like yield, selectivity, and environmental impact acs.orgnih.gov.
Catalytic Dichlorination Reactions
Catalytic dichlorination reactions utilize a catalyst to facilitate the addition of two chlorine atoms to a substrate. This approach offers advantages over stoichiometric methods by reducing the amount of reagent needed and potentially improving selectivity nih.govillinois.edu.
One area of development is the catalytic vicinal dichlorination of alkenes, which results in the addition of chlorine atoms to adjacent carbon atoms acs.orgnih.gov. Traditionally, this was often achieved using chlorine gas, which is difficult to handle acs.org. Novel catalytic systems aim to use more convenient chlorine sources, such as chloride salts acs.org. For example, a catalytic variant of Willgerodt's reagent, generated from 4-iodotoluene, cesium chloride, and an oxidant, has been developed for the vicinal dichlorination of alkenes without using chlorine gas acs.org. This catalyst reacts with various alkenes to form vicinal dichlorides with good yields acs.org.
Another focus is on achieving stereocontrol in catalytic dichlorination. While traditional ionic addition of halogens to alkenes typically results in anti-addition, catalytic methods have been developed to achieve syn-stereospecific dichlorination nih.govillinois.edu. A catalytic system based on a redox-active main group element, such as selenium (e.g., diphenyl diselenide), in combination with a chloride source and an oxidant, has been shown to deliver syn-dichlorides from alkenes with high stereocontrol nih.govillinois.edu.
Catalytic methods have also been applied to the dichlorination of epoxides. A stereospecific triphenylphosphine oxide-catalyzed 1,2-dichlorination of epoxides has been reported, using oxalyl chloride as a stoichiometric reagent to generate the active chlorophosphonium salt organic-chemistry.orgorganic-chemistry.org. This method provides vicinal dichlorides from terminal and internal epoxides and is considered a more atom-efficient alternative to traditional Appel-type dichlorination organic-chemistry.org.
Electrochemical methods are also emerging for catalytic dichlorination. A Mn-catalyzed electrochemical dichlorination of alkenes using MgCl2 as the chlorine source offers a simple and efficient route to vicinally dichlorinated compounds, even for alkenes with oxidatively labile functional groups organic-chemistry.org.
Flow Chemistry and Green Chemistry in Dichloro Compound Synthesis
Flow chemistry and green chemistry principles are increasingly being applied to the synthesis of dichloro compounds to improve efficiency, safety, and environmental sustainability researchgate.netuc.ptd-nb.info.
Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch reactors. This approach offers advantages such as better control over reaction parameters, enhanced safety when handling hazardous or unstable intermediates, and potential for easier scale-up researchgate.netuc.ptgoogle.com. Unstable intermediates, such as dichloromethyllithium, can be generated and reacted in continuous flow reactors with short residence times, enabling straightforward synthesis of dichlorocarbinols and other products that are difficult to obtain in batch mode researchgate.net. Flow chemistry has been applied to multi-step synthesis sequences, leading to efficient production of various compounds, including intermediates for pharmaceuticals uc.ptgoogle.comacs.org.
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dichloro compound synthesis, this includes developing methods that avoid toxic reagents, minimize waste, and utilize more environmentally friendly solvents and energy sources d-nb.infouniovi.esnih.gov.
Examples of green chemistry approaches in the synthesis of chlorinated compounds include the use of microwave-assisted synthesis, which can reduce reaction times and energy consumption nih.govfrontiersin.org. Biocatalysis, utilizing enzymes like laccases, is another green approach being explored for the oxidation of halogenated alcohols to ketones uniovi.es. Furthermore, the use of more benign chlorine sources, as seen in some catalytic methods, aligns with green chemistry principles acs.org.
The integration of flow chemistry with green chemistry principles offers a powerful platform for the sustainable synthesis of dichloro compounds, enabling safer, more efficient, and environmentally conscious production routes researchgate.netd-nb.info.
Chemical Reactivity and Reaction Mechanisms of Dichloro Compounds
Nucleophilic Substitution Reactions Involving Dichloro Moieties
Nucleophilic substitution reactions are fundamental transformations where a leaving group on a carbon atom is replaced by a nucleophile. In dichloro compounds, the presence of two chlorine atoms on the same or adjacent carbon atoms significantly influences the reaction pathways and outcomes compared to monochlorinated species.
Mechanistic Studies of Halogen Displacement
Nucleophilic substitution in dichloroalkanes can proceed via different mechanisms, primarily SN1 or SN2, depending on the structure of the carbon skeleton and the reaction conditions. For alkyl halides in general, the SN2 mechanism involves a concerted backside attack by the nucleophile on the carbon bearing the leaving group, leading to inversion of stereochemistry. The rate of SN2 reactions is influenced by steric hindrance at the carbon undergoing attack; methyl halides react fastest, followed by primary, secondary, and then tertiary alkyl halides britannica.com. SN1 reactions, on the other hand, involve the formation of a carbocation intermediate through the ionization of the alkyl halide, followed by the attack of the nucleophile. This mechanism is favored for tertiary and resonance-stabilized secondary alkyl halides britannica.com.
The reactivity of dichloro compounds towards nucleophilic substitution is also influenced by the position of the two chlorine atoms. While the search results did not provide specific detailed mechanistic studies solely focused on dichloroalkanes undergoing SN1/SN2, general principles of alkyl halide reactivity apply. Geminal dichlorides (two chlorines on the same carbon) and vicinal dichlorides (chlorines on adjacent carbons) can undergo substitution. However, the presence of a second electronegative chlorine atom can influence the electron density around the carbon centers, potentially affecting the ease of nucleophile attack or carbocation formation.
Vinylic halides, where a halogen is directly attached to a carbon in a double bond, are generally unreactive towards nucleophilic substitution compared to alkyl halides. britannica.comacs.org Nucleophilic vinylic substitution (SNV) can occur, but it often requires activation by electron-withdrawing groups or proceeds through different mechanisms (SNVπ or SNVσ) depending on the nucleophile and substrate. acs.org
Regioselectivity and Stereoselectivity in Dichloro Substitution
Regioselectivity in nucleophilic substitution of dichloro compounds would determine which chlorine atom is preferentially displaced if they are not symmetrically positioned, or if substitution occurs at a specific carbon center within the molecule. Stereoselectivity, if the carbon undergoing substitution is a stereocenter, would dictate the stereochemical outcome (inversion or retention of configuration, or racemization).
While detailed studies specifically on the regioselectivity and stereoselectivity of nucleophilic substitution in various dichloro compounds were not extensively covered in the search results, the general principles of SN1 and SN2 reactions provide a framework. SN2 reactions typically proceed with inversion of configuration at the carbon center. SN1 reactions, involving a planar carbocation intermediate, usually lead to racemization if the carbocation is not constrained. The presence and position of the second chlorine atom could potentially influence these aspects by affecting steric hindrance or the stability of potential carbocation intermediates.
Elimination Reactions to Form Unsaturated Dichlorinated Species
Dichloro compounds can undergo elimination reactions, specifically dehydrohalogenation, to form unsaturated species such as dichloroalkenes or dichloroalkynes. This typically involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double or triple bond. epa.govucsb.edu
The dehydrohalogenation of dihaloalkanes is a common method for synthesizing alkynes. vaia.comlibretexts.orglibretexts.org This process usually requires a strong base, such as sodium amide (NaNH2), and often involves two successive elimination steps. vaia.comlibretexts.org For example, a vicinal dihalide can undergo elimination to form a vinylic halide, which can then undergo a second elimination to form an alkyne. vaia.comlibretexts.org Geminal dihalides can also be converted to alkynes through similar elimination reactions with strong bases. vaia.comlibretexts.org
The rate of dehydrohalogenation can be higher when additional chloride ions are bonded to the carbon atom losing its chloride substituent. epa.gov Bromine atoms are generally more readily eliminated than chlorine atoms. epa.gov
An example of dehydrohalogenation involving a dichloro compound is the formation of chloroprene (B89495) (2-chloro-1,3-butadiene) from 3,4-dichloro-1-butene (B1205564) by treatment with aqueous alkaline solutions like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com This reaction can be slow, and the use of phase transfer catalysts, such as cyclic polyethers or quaternary ammonium (B1175870) compounds, can significantly increase the reaction rate and reduce unwanted byproducts. google.comgoogle.com
Cycloaddition Reactions Mediated by Dichloro Intermediates
Certain reactions involving dichloro compounds proceed through highly reactive intermediates, most notably dichlorocarbene (B158193) (:CCl2), which can participate in cycloaddition reactions.
Dichlorocarbene Chemistry and Cyclopropanation
Dichlorocarbene (:CCl2) is a neutral molecule with a divalent carbon atom possessing only six valence electrons, making it highly reactive and electrophilic. libretexts.orgwikipedia.orglumenlearning.com It is typically generated in situ as a reaction intermediate rather than being isolated. libretexts.orgwikipedia.org
A common method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl3) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, often in the presence of a phase transfer catalyst to facilitate the reaction in biphasic systems. libretexts.orgwikipedia.orglumenlearning.comwikidoc.orgcsbsju.eduopenstax.org The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (⁻:CCl3), which then spontaneously expels a chloride ion to yield dichlorocarbene. libretexts.orgwikipedia.orglumenlearning.comcsbsju.eduopenstax.orgbyjus.comnumberanalytics.com
Mechanism of Dichlorocarbene Formation from Chloroform:
CHCl3 + OH⁻ → ⁻:CCl3 + H2O ⁻:CCl3 → :CCl2 + Cl⁻
Other methods for generating dichlorocarbene include the thermal decomposition of sodium trichloroacetate (B1195264) or phenyl(trichloromethyl)mercury, and the photolysis of dichlorodiazirine. wikipedia.orgwikidoc.orgacs.orgoregonstate.edu Ultrasound irradiation of carbon tetrachloride with magnesium has also been reported as a method for generating dichlorocarbene. researchgate.netnih.gov
Dichlorocarbene readily reacts with alkenes in a [1+2] cycloaddition reaction to form geminal dichlorocyclopropanes. wikipedia.orglumenlearning.comwikidoc.orgcsbsju.edutandfonline.com This addition is stereospecific; a cis-alkene yields a cis-disubstituted cyclopropane, and a trans-alkene yields a trans-disubstituted cyclopropane. libretexts.orglumenlearning.com The reaction is believed to occur in a single step without free intermediates, involving the addition of the electrophilic carbene to the nucleophilic C=C bond. libretexts.org
Stereospecific Cyclopropanation with Dichlorocarbene:
| Alkene | Dichlorocarbene Source | Product | Stereochemistry Maintained |
| cis-2-Pentene | CHCl3 + Base | cis-Dichlorocyclopropane | Yes |
| cis-2-Butene | :CCl2 | cis-1,2-dimethyl-1,1-dichlorocyclopropane wikipedia.org | Yes |
| trans-2-Butene | :CCl2 | trans-1,2-dimethyl-1,1-dichlorocyclopropane wikipedia.orgyoutube.com | Yes |
Geminal dichlorocyclopropanes are valuable intermediates that can be further transformed, for example, by reduction to cyclopropanes or hydrolysis to cyclopropanones. wikipedia.orgwikidoc.org They can also undergo rearrangements, such as the Skattebøl rearrangement, to form allenes. wikipedia.orgwikidoc.org
Reimer-Tiemann Reaction and Dichlorocarbene Pathway
The Reimer-Tiemann reaction is a well-known organic reaction used for the ortho-formylation of phenols, converting them into ortho-hydroxybenzaldehydes (e.g., salicylaldehyde (B1680747) from phenol). byjus.comnumberanalytics.comunacademy.comallen.inwikipedia.org A key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene. byjus.comnumberanalytics.comunacademy.comallen.inwikipedia.orgquora.com
The mechanism begins with the deprotonation of chloroform by a strong base (typically aqueous sodium hydroxide), generating the trichloromethanide anion, which rapidly undergoes alpha-elimination to form dichlorocarbene. byjus.comnumberanalytics.comunacademy.comwikipedia.org Simultaneously, the phenol (B47542) is deprotonated by the base to form the more nucleophilic phenoxide ion. byjus.comunacademy.comwikipedia.org The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, primarily at the ortho position due to the delocalization of the negative charge into the aromatic ring and favorable interaction with the electron-deficient carbene. byjus.comunacademy.comallen.inwikipedia.orgquora.com This attack forms an intermediate dichloromethyl-substituted phenol. byjus.comunacademy.comwikipedia.org Subsequent basic hydrolysis of this intermediate yields the ortho-hydroxybenzaldehyde product. byjus.comwikipedia.org
Key Steps in the Reimer-Tiemann Mechanism:
Generation of dichlorocarbene from chloroform and base. byjus.comnumberanalytics.comunacademy.comwikipedia.org
Deprotonation of phenol to form phenoxide. byjus.comunacademy.comwikipedia.org
Nucleophilic attack of phenoxide on dichlorocarbene, predominantly at the ortho position. byjus.comunacademy.comallen.inwikipedia.orgquora.com
Hydrolysis of the intermediate to form the ortho-hydroxybenzaldehyde. byjus.comwikipedia.org
The selective ortho-formylation is favored by the electronic properties of the phenoxide ion and the electrophilic nature of dichlorocarbene. byjus.comallen.inwikipedia.org While the ortho product is usually major, the para isomer can also be formed, especially if the ortho positions are substituted. unacademy.com
Oxidation and Reduction Processes of Dichloro Compounds
Dichloro compounds can undergo both oxidation and reduction reactions, leading to various products depending on the specific compound and reaction conditions. These redox processes are fundamental in understanding the environmental fate of chlorinated pollutants and in developing synthetic strategies.
Oxidative Transformations involving Dichloro Species (e.g., DDQ)
Oxidative transformations involving dichloro species often utilize strong oxidizing agents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a prominent example of a dichloro compound that acts as a versatile and potent oxidant in organic chemistry. rsc.orgorganic-chemistry.orgresearchgate.net DDQ is characterized by a high reduction potential and exists in three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (B1673460) (two-electron-reduced). rsc.org
DDQ is widely employed for the dehydrogenation of organic molecules, leading to the formation of aromatic and α,β-unsaturated carbonyl compounds. rsc.org It is also effective in the oxidation of activated methylene (B1212753) and hydroxyl groups to carbonyl compounds. rsc.org The mechanism of dehydrogenation by DDQ is often proposed to involve a hydride transfer, where a hydride is transferred to the quinone oxygen, followed by proton transfer to the phenolate (B1203915) ion. rsc.org
DDQ-mediated oxidative transformations can involve various substrates and reaction types, including the oxidation of alcohols, ethers, and the promotion of cyclization reactions. rsc.org For instance, DDQ can oxidize benzylic and allylic alcohols and ethers. rsc.org In some cases, these oxidations proceed via the formation of carbocation intermediates. rsc.org Oxidative coupling reactions catalyzed by DDQ have also been reported, involving C-O bond formation and carbocation intermediates. rsc.org
DDQ has been utilized in oxidative coupling reactions of α-carbonyl radicals, leading to the synthesis of heterocycles like 2,3-dicyanofurans and thiophenes. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the involvement of a radical process and potentially water-promoted C-C bond cleavage in these transformations. organic-chemistry.orgresearchgate.net
The mechanism of DDQ-mediated reactions, particularly those involving C-H bond functionalization, has been the subject of detailed computational studies. These studies suggest that oxidative C-H cleavage can proceed through a hydride transfer within a charge-transfer complex. nsf.gov Two competing pathways involving hydride transfer to either the oxygen or carbon atom of DDQ have been proposed, with similar activation energies, indicating that both mechanisms should be considered. nsf.gov The reactivity is influenced by the stability of the resulting carbocation intermediate and the degree of charge transfer in the transition states. nsf.gov
DDQ's reactivity is also influenced by the reaction conditions, such as the solvent. It is typically used under anhydrous conditions due to its decomposition in the presence of water. asccollegekolhar.in Charge transfer complexes can form between DDQ and the substrate, which can be visually observed. asccollegekolhar.in
Reductive Dechlorination Mechanisms
Reductive dechlorination is a crucial process involving the removal of chlorine atoms from organic compounds under reducing conditions. This process is particularly relevant in the environmental remediation of chlorinated pollutants. oup.comepa.govwikipedia.org Reductive dechlorination can occur through various mechanisms, including biological and chemical pathways. oup.comepa.govwikipedia.org
In biological systems, certain anaerobic bacteria are capable of coupling the reductive dechlorination of chlorinated aliphatic and aromatic compounds to energy conservation, a process known as dehalorespiration. oup.com These bacteria utilize chlorinated compounds as electron acceptors. epa.govwikipedia.org
Two primary mechanisms have been proposed for the reductive dechlorination of chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE): β-dichloroelimination and hydrogenolysis. acs.org β-dichloroelimination involves the removal of two chlorine atoms from adjacent carbon atoms, often occurring via direct electron transfer. acs.org Hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom, which can proceed through electron transfer followed by protonation or reaction with adsorbed atomic hydrogen or hydride. acs.org
Studies on the reductive dechlorination of chlorinated ethenes at zero-valent iron surfaces have provided insights into the mechanisms. Electron-transfer-controlled β-dichloroelimination reactions were found to be kinetically and thermodynamically more favorable at iron sites compared to sulfur sites. acs.org The reactivity can be influenced by the affinity of the chlorinated ethenes for electron transfer and steric hindrance. acs.org
Reductive dechlorination can also proceed via radical mechanisms. Evidence suggests that the reductive dehalogenation of chlorinated propenes mediated by certain enzymes may involve a radical reaction mechanism. nih.gov The formation of side products indicative of adducts from chloropropenyl radicals and reduced electron donors supports this. nih.gov
Chemical reductive dechlorination methods also exist, often employing stoichiometric amounts of reducing agents. wikipedia.org Examples include the use of zero-valent iron, organophosphorus(III) compounds, alkaline earth metals, and zinc for dechlorinating various organic compounds. wikipedia.org Electrochemical reductive dechlorination is another modality, where the cathode transfers electrons to the molecule, leading to the replacement of chlorine atoms with hydrogen. wikipedia.org Hydrodechlorination (HDC), a type of reductive dechlorination using H₂ as the reducing agent over catalysts, is noted for its high reaction rate. wikipedia.org
Table 1: Comparison of Reductive Dechlorination Mechanisms
| Mechanism | Description | Key Features | Examples (Dichloro Compounds) |
| β-Dichloroelimination | Removal of two vicinal chlorine atoms. | Often involves direct electron transfer. | Chlorinated ethenes (e.g., cis- and trans-1,2-dichloroethene). acs.org |
| Hydrogenolysis | Replacement of a chlorine atom by a hydrogen atom. | Can involve electron transfer/protonation or reaction with H atoms/hydride. | Chlorinated ethenes. acs.org |
| Radical Mechanism | Proceeds via radical intermediates. | Supported by detection of radical adducts. | Chlorinated propenes (e.g., 2,3-dichloropropene). nih.gov |
Rearrangement Reactions of Dichlorinated Structures
Rearrangement reactions involve the structural reorganization of atoms within a molecule, leading to the formation of structural isomers. wiley-vch.dewikipedia.org In the context of dichlorinated structures, these rearrangements can significantly alter the position of chlorine atoms or the carbon skeleton. Rearrangement reactions often proceed through intermediates such as carbocations or radicals. masterorganicchemistry.comsolubilityofthings.com
While general rearrangement reactions cover a broad scope of organic chemistry, specific examples involving the rearrangement of dichlorinated structures highlight the influence of the chlorine atoms on the reaction pathway and product distribution. For instance, rearrangements can accompany reactions that involve carbocation intermediates, where a group (such as a hydride or an alkyl group) migrates to the carbocation center, leading to a more stable carbocation. masterorganicchemistry.com If a dichlorinated compound forms a carbocation, a similar migration could occur, potentially shifting a chlorine atom or a group on a chlorinated carbon.
Radical rearrangements are also known, where a radical center can facilitate the migration of an atom or group. rutgers.edu In the context of dichlorinated radicals, a chlorine atom migration is a possibility, leading to a more stable radical species. For example, the radical addition of HBr to 3,3,3-trichloropropene involves the migration of a chlorine atom to yield a more stable dichloromethyl radical intermediate. rutgers.edu While this example involves a trichlorinated species, the principle of chlorine migration to stabilize a radical center is relevant to dichlorinated systems as well.
The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in the presence of a strong base, proceeds through a dichlorocarbene intermediate. wikipedia.orgbyjus.com While not a rearrangement of a dichlorinated structure itself, the formation and reaction of dichlorocarbene highlight the reactivity of this highly electron-deficient species generated from a simple dichlorinated compound (chloroform). The dichlorocarbene reacts with the electron-rich phenoxide, leading to the insertion of the dichloromethyl group and subsequent hydrolysis to the formyl group. wikipedia.orgbyjus.com
Rearrangements can be classified based on the type of migration, such as 1,2-shifts or 1,3-shifts. solubilityofthings.com The specific rearrangement pathway for a dichlorinated structure would depend on the stability of potential intermediates and the reaction conditions.
Electrophilic and Radical Reactions of Dichloro Compounds
Dichloro compounds can participate in both electrophilic and radical reactions, influenced by the electron-withdrawing nature of the chlorine atoms and the presence of reactive centers or functional groups.
Electrophilic substitution can also occur at alpha-carbons to carbonyl groups in the presence of acid or base catalysts, proceeding through enol or enolate intermediates. msu.edu If a carbonyl compound contains a dichlorinated alpha-carbon, electrophilic attack could occur at the enol or enolate carbon.
Radical reactions involve species with unpaired electrons and typically proceed through chain mechanisms involving initiation, propagation, and termination steps. upenn.edulibretexts.org Dichloro compounds can be involved in radical reactions either as reactants or as species that generate radicals.
Free-radical halogenation of alkanes, for instance, involves the substitution of hydrogen atoms by halogen atoms via a radical chain mechanism. upenn.edulibretexts.org If an alkane contains chlorine atoms, further radical chlorination can occur, leading to the formation of more highly chlorinated products, including dichloro compounds or their transformation into trichloro or tetrachloro species. upenn.eduuobasrah.edu.iq The mechanism involves the homolytic cleavage of a halogen molecule to initiate the chain, followed by propagation steps where a halogen radical abstracts a hydrogen atom from the alkane, generating an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and regenerate a halogen radical. upenn.edulibretexts.org
Dichloro compounds can also be involved in radical reactions through the generation of dichloro-containing radicals. For example, the dichloride radical anion (Cl₂•⁻) is a reactive species that can be formed in aqueous solutions containing chloride ions and oxidizing radicals. nih.gov This radical anion can react with organic molecules, often through electron transfer mechanisms. nih.gov
Geminal dichloroalkanes (with two chlorine atoms on the same carbon) can be precursors to carbenes or involved in radical processes. For instance, gem-dichloroalkanes can undergo C-Cl bond cleavage via electron transfer, generating alkyl radicals or carbene equivalents, which can be utilized in reactions like cyclopropanation of alkenes. acs.orgresearchgate.net
Intermediate Formation and Detection in Dichloro Compound Reactions
The study of reaction mechanisms involving dichloro compounds often relies on the identification and characterization of transient intermediates. These intermediates, which can be highly reactive and short-lived, provide crucial insights into the reaction pathways. Intermediates can include carbocations, carbanions, radicals, or other transient species.
In reactions involving DDQ, the formation of charge-transfer complexes and carbocation intermediates has been proposed and studied computationally. rsc.orgnsf.gov The stability and nature of these intermediates play a significant role in determining the reaction outcome and rate.
In reductive dechlorination processes, radical intermediates have been implicated, particularly in the transformation of chlorinated propenes. nih.gov The detection of adducts formed between these radical intermediates and spin traps or electron donors provides evidence for their formation. nih.gov
The Reimer-Tiemann reaction provides a classic example of a reaction proceeding through a highly reactive intermediate, dichlorocarbene, generated from chloroform. wikipedia.orgbyjus.com The mechanism involves the deprotonation of chloroform to form a carbanion, followed by alpha-elimination of chloride to yield the electron-deficient dichlorocarbene. wikipedia.orgbyjus.com
Various analytical techniques are employed to detect and characterize reaction intermediates. Mass spectrometry (MS) is a powerful tool for identifying transient species, particularly when coupled with techniques that allow for rapid analysis of reaction mixtures. rsc.orgnih.gov Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to detect short-lived intermediates in solution-phase reactions. rsc.orgresearchgate.net
Radical intermediates, due to their inherent reactivity, are often challenging to detect directly. Spin trapping is a technique used to convert short-lived radicals into more stable species (spin adducts) that can then be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or MS. acs.org New classes of radical traps have been developed to facilitate the detection of a wider range of radical intermediates by MS. acs.org
The detection and characterization of intermediates, whether ionic or radical, provide critical evidence for proposed reaction mechanisms and help to elucidate the complex transformations that dichloro compounds undergo.
Table 2: Examples of Intermediates in Dichloro Compound Reactions
| Intermediate Type | Description | Relevant Reactions | Detection Methods |
| Carbocation | Species with a positively charged carbon atom. | DDQ-mediated oxidations (e.g., of benzylic/allylic ethers). rsc.orgnsf.gov | Computational studies, spectroscopic methods (less common for transient species). |
| Radical | Species with an unpaired electron. | Reductive dechlorination, radical halogenation, reactions of gem-dichloroalkanes. nih.govupenn.eduacs.org | Spin trapping followed by EPR or MS, potentially direct MS for some species. acs.org |
| Carbene (e.g., Dichlorocarbene) | Neutral, highly reactive species with a divalent carbon atom. | Reimer-Tiemann reaction. wikipedia.orgbyjus.com | Indirect evidence from product analysis, specialized spectroscopic techniques. |
| Charge-Transfer Complex | Association between electron donor and acceptor molecules. | DDQ-mediated reactions. nsf.govasccollegekolhar.in | Spectroscopic methods (e.g., UV-Vis). |
Advanced Spectroscopic and Structural Elucidation of Dichloro Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dichloro Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of dichloro-compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the chemical environment of specific nuclei, and the three-dimensional arrangement of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common experiments performed. In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron-withdrawing effect of the chlorine atoms. For example, in 1,1-dichloroethane (B41102), the single proton on the same carbon as the two chlorine atoms (CHCl₂) experiences a significant downfield shift compared to the protons of the methyl group (CH₃) docbrown.info. In contrast, all four protons in 1,2-dichloroethane (B1671644) are chemically equivalent, resulting in a single peak in its ¹H NMR spectrum docbrown.info.
Spin-spin coupling provides further structural insights by revealing the number of neighboring non-equivalent protons. In the high-resolution ¹H NMR spectrum of 1,1-dichloroethane, the CH signal is split into a quartet by the three protons of the adjacent methyl group, while the CH₃ signal is split into a doublet by the single CHCl₂ proton docbrown.info.
For more complex dichloro-compounds, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing long-range connectivities within the molecule.
Solid-state ³⁵Cl NMR spectroscopy has also emerged as a powerful tool for directly probing the local environment of chlorine atoms in solid dichloro-compounds. The chemical shifts and quadrupolar asymmetry parameters obtained from these spectra can be correlated with the nature of the C-Cl bond and the crystal packing environment researchgate.net.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Splitting Patterns |
| 1,1-Dichloroethane | CH₃: ~2.0, CHCl₂: ~5.9 docbrown.info | CH₃: ~30, CHCl₂: ~85 | CH₃: Doublet, CHCl₂: Quartet docbrown.info |
| 1,2-Dichloroethane | CH₂Cl: ~3.7 docbrown.info | CH₂Cl: ~45 | Singlet docbrown.info |
| 1,1,2-Trichloropropane | CH₃: ~1.8, CH₂Cl: ~4.0, CHCl₂: ~6.0 | Not readily available | Complex splitting patterns due to diastereotopic protons |
| Dichloromethane (B109758) | CH₂Cl₂: ~5.3 | CH₂Cl₂: ~54 | Singlet |
Isotopic labeling, particularly with deuterium (²H), is a powerful strategy for elucidating reaction mechanisms involving dichloro-compounds. By selectively replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms throughout a chemical transformation.
Deuterium NMR (²H NMR) spectroscopy is used to monitor the incorporation and position of deuterium in the products. Since the chemical shifts in ²H NMR are analogous to those in ¹H NMR, the environment of the deuterium label can be readily identified. This technique has been instrumental in studying elimination reactions, rearrangements, and enzymatic transformations of chlorinated hydrocarbons.
For instance, in studies of the dehydrochlorination of dichlorinated alkanes, deuterium labeling can help to distinguish between different mechanistic pathways, such as E1 and E2 eliminations, by observing the stereochemistry of the resulting alkene.
Mass Spectrometry (MS) in Dichloro Compound Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In the analysis of dichloro-compounds, MS is particularly useful due to the characteristic isotopic pattern of chlorine.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. This is crucial for distinguishing between isomers and compounds with the same nominal mass. For instance, HRMS can differentiate between dichlorobenzene isomers (C₆H₄Cl₂) and other compounds with a nominal mass of 146. researchgate.net
The presence of chlorine atoms in a molecule gives rise to a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M, M+2, M+4, etc., peak pattern for molecules containing one, two, or more chlorine atoms. For a dichloro-compound, the relative intensity of the M+2 peak is approximately 65% of the M peak, and the M+4 peak is about 10% of the M peak. This isotopic signature is a powerful diagnostic tool for identifying the presence and number of chlorine atoms in an unknown compound. researchgate.net
| Ion | Relative Intensity (Theoretical) | Relative Intensity (Observed for Dichlorvos) |
| M | 100 | 100 |
| M+2 | 65.3 | 67 |
| M+4 | 10.6 | 12 |
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions. uab.edu In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion. uab.edu
The fragmentation of dichloro-compounds in MS often involves the loss of chlorine atoms or HCl molecules. nih.gov For example, the electron impact mass spectra of some dichloro-substituted benzodithiophene and dithienothiophene derivatives show dominant peaks formed by the cleavage of C-N bonds, followed by further fragmentation. nih.gov In the case of 1,2-dichloroethane, fragmentation can lead to the formation of ions such as [C₂H₄Cl]⁺ and [C₂H₃]⁺. docbrown.info The study of these fragmentation patterns is crucial for the structural characterization of unknown dichloro-compounds and for understanding their gas-phase ion chemistry. wikipedia.orgchemguide.co.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The C-Cl stretching vibrations in dichloro-compounds typically appear in the fingerprint region of the IR and Raman spectra, generally between 850 and 550 cm⁻¹. researchgate.netorgchemboulder.com The exact position of these bands depends on the substitution pattern and the conformation of the molecule. For example, in the infrared spectrum of 1,2-dichloroethane, C-Cl stretching vibrations are observed in the range of 800 to 580 cm⁻¹. docbrown.info Similarly, for 1,1-dichloroethane, these vibrations are also found in the 800 to 580 cm⁻¹ region. docbrown.info
Other characteristic vibrations include C-H stretching and bending modes. The C-H stretching vibrations for the alkyl groups in dichloroalkanes typically occur between 2975 and 2845 cm⁻¹. docbrown.infodocbrown.info
In Raman spectroscopy, the symmetric vibrations are often more intense, while in IR spectroscopy, the vibrations that cause a change in the dipole moment are more prominent. For centrosymmetric molecules like trans-1,2-dichloroethane, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. This provides valuable information about the molecular symmetry.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch | 2845 - 2975 docbrown.infodocbrown.info | IR, Raman |
| C-H Bend | 1340 - 1470 docbrown.info | IR, Raman |
| C-C Stretch | 900 - 1200 | IR, Raman |
| C-Cl Stretch | 550 - 850 researchgate.netorgchemboulder.com | IR, Raman |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Single-crystal X-ray diffraction provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu
For dichloro-compounds, X-ray crystallography can reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding or dipole-dipole interactions. This information is crucial for understanding the physical properties of the solid, such as melting point and solubility.
Crystallographic Analysis of Dichloro-Metal Complexes
Several dichloro-metal complexes have been characterized using X-ray crystallography, revealing a variety of coordination environments and structural motifs. For instance, a μ-dichloro-bridged tetranuclear Cu(II) bis(salamo)-type complex, [Cu4(HL)2Cl2(μ2-Cl)2]·6MeOH, was synthesized and its structure elucidated. researchgate.net The analysis revealed a centrosymmetric structure where the copper atoms exhibit different coordination geometries. researchgate.net
In another example, the crystal structure of 4,5-dichloro-1,3-diethyl-imidazolylidene trifluoromethyl gold(I) was determined. nih.gov The gold(I) center is coordinated to the dichlorinated imidazolylidene ligand and a trifluoromethyl group. nih.gov Crystallographic analysis of dichloro(phthalocyaninato)titanium(IV) has also been reported, providing insight into its molecular structure. acs.org
The coordination chemistry of first-row transition metals with dichloro ligands often shows diverse geometries. For example, dichloro(1,10-phenanthroline)zinc(II) adopts a tetrahedral coordination geometry around the zinc center. acs.org Similarly, complexes of Cu(II), Co(II), and Fe(II) with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate have been studied, with their crystal structures determined by X-ray diffraction, revealing octahedral and tetrahedral systems. jocpr.com
The structural parameters obtained from crystallographic studies are fundamental for establishing structure-property relationships in these complexes. chemijournal.com
Table 1: Selected Crystallographic Data for Dichloro-Metal Complexes
| Compound | Metal Center | Coordination Geometry | Crystal System | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| [Cu4(HL)2Cl2(μ2-Cl)2]·6MeOH | Cu(II) | Penta-coordinated | Monoclinic | - | researchgate.net |
| 4,5-dichloro-1,3-diethyl-imidazolylidene trifluoromethyl gold(I) | Au(I) | Linear (expected) | - | Au1–C1: 2.052 - 2.066 | nih.gov |
| bis[(1E,1E)–benzyl(1–(4–chlorophenyl)ethylidene)carbonhydrazono-dithioate]copper(II) | Cu(II) | Tetrahedrally distorted square planar | Triclinic | - | mdpi.com |
Polymorphism in Dichlorinated Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. uc.ptbgu.ac.il This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of the same compound can exhibit distinct physical and chemical properties. bgu.ac.il In dichlorinated organic compounds, polymorphism can arise from different packing arrangements of the molecules in the crystal lattice or from the presence of different molecular conformations (conformational polymorphism). uc.ptnih.gov
The existence of polymorphism in an organic compound can be confirmed through techniques like single-crystal X-ray crystallography and differential scanning calorimetry. researchgate.net For example, 2'-chloro-4-methoxy-3-nitro benzil, a dichlorinated organic compound, has been shown to exhibit polymorphism. researchgate.net Two polymorphic forms were obtained by recrystallization from different solvents (acetone/chloroform (B151607) and ethanol). researchgate.net X-ray crystallography confirmed that one polymorph crystallizes in the triclinic P-1 space group, while the other adopts a monoclinic P21/c space group. researchgate.net This difference in crystal packing is a clear indication of polymorphism.
The study of dichlorophenol isomers, while not strictly an example of polymorphism as they are different chemical compounds, illustrates how minor changes in the position of the chloro substituents can lead to different crystal structures. wikipedia.orgresearchgate.net There are six positional isomers of dichlorophenol, each with a unique arrangement of chlorine atoms on the phenol (B47542) ring. wikipedia.org These structural differences influence their physical properties and how they pack in the solid state.
The investigation into the polymorphic behavior of organic compounds is crucial for understanding structure-property relationships. bgu.ac.il The ability to control the crystallization process to obtain a specific polymorph is a key aspect of materials design. bgu.ac.il
Table 2: Polymorphic Forms of a Dichlorinated Organic Compound
| Compound | Solvent for Recrystallization | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2'-chloro-4-methoxy-3-nitro benzil (Form 1) | Acetone (B3395972)/Chloroform | Triclinic | P-1 | researchgate.net |
UV-Visible Spectroscopy for Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. msu.eduslideshare.net This absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy or excited state. msu.eduslideshare.net For organic molecules containing chromophores, such as conjugated π-systems, UV-Vis spectroscopy provides valuable information about their electronic structure. shimadzu.comlibretexts.org
In dichloro compounds, the presence of the benzene (B151609) ring and non-bonding electrons on the chlorine atoms gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the molecular structure.
For instance, the UV absorption spectra of ortho- and para-dichlorobenzene vapors have been studied in detail. aip.org The o-dichlorobenzene spectrum shows a 0-0 band (the transition from the lowest vibrational level of the ground electronic state to the lowest vibrational level of the excited electronic state) at 36232 cm⁻¹, while the p-dichlorobenzene spectrum has its 0-0 band at 35750 cm⁻¹. aip.org The vibrational analysis of these spectra helps in assigning the fundamental frequencies in the excited electronic state. aip.org
The electronic structure and UV-Vis absorption spectrum of the metal complex dichloride-bis(5,7-dichloroquinolin-8-olato)tin(IV) have been investigated using computational methods. optica.org The calculated spectrum helps in understanding the electronic transitions between molecular orbitals. optica.org The solvent can also influence the absorption spectrum; for example, the UV-Vis spectrum of a polymer in dichlorobenzene solution shows an absorption maximum around 428 nm. researchgate.net
The relationship between the extent of conjugation and the absorption wavelength is well-established; larger conjugated systems tend to absorb at longer wavelengths. shimadzu.com Functional groups, such as the chloro group, can also influence the absorption peaks. shimadzu.com
Table 3: UV-Visible Absorption Data for Selected Dichloro Compounds
| Compound | Solvent/Phase | λmax (nm) | Transition Type (if specified) | Reference |
|---|---|---|---|---|
| ortho-Dichlorobenzene | Vapor | ~276 (from 36232 cm⁻¹) | - | aip.org |
| para-Dichlorobenzene | Vapor | ~280 (from 35750 cm⁻¹) | - | aip.org |
| Poly(3-Phenylthiophene) | Dichlorobenzene | 428 | - | researchgate.net |
Theoretical and Computational Chemistry of Dichloro Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these methods can provide detailed information about molecular orbitals, electron density distribution, and energy levels, which are directly related to a compound's chemical behavior. epfl.ch For dichloro compounds, quantum chemical calculations help elucidate how the presence of chlorine atoms influences the electronic landscape and, consequently, the reactivity of the molecule. researchgate.net
Density Functional Theory (DFT) Applications in Dichloro Chemistry
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency. scielo.org.mx DFT has been extensively applied to study various dichloro compounds, providing insights into their optimized molecular geometries, vibrational frequencies, atomic charges, dipole moments, and thermodynamic parameters. researchgate.netresearchgate.net For instance, DFT calculations have been used to characterize the electronic structure and reactivity of dichlorophenyl arsine compounds and dichlorinated cyclopropanes. researchgate.netappleacademicpress.comroutledge.comresearchgate.net
DFT studies have also been instrumental in understanding the electronic properties of dichloro-substituted molecules in different environments, including the gas phase and in the presence of solvents. scielo.org.mxrsc.org For example, DFT calculations with solvent correction models have been employed to predict structural features of cyclometalated palladium complexes in dichloroethane. rsc.org Furthermore, DFT has been applied to investigate the electronic structure of metal-molecule junctions involving dichlorobenzene derivatives, providing insights into their electron transport properties. rasayanjournal.co.inresearchgate.net
The application of DFT extends to the study of chemical reactivity by analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and various global and local reactivity descriptors. scielo.org.mxmdpi.comresearchgate.net These descriptors help predict reactive sites and potential reaction pathways in dichloro-containing molecules. mdpi.comresearchgate.net
Ab Initio Methods for Dichloro Compound Properties
Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to calculate molecular properties. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to determine optimized geometries, vibrational frequencies, and electronic properties of dichloro compounds. researchgate.netresearchgate.netresearchgate.netacs.org
Studies utilizing ab initio calculations have investigated the structural and electronic properties of various dichlorinated systems, including dichlorobenzene isomers and dichloropyrimidine. researchgate.netacs.orgdiva-portal.org These calculations can provide accurate structural parameters that can be compared with experimental data, such as those obtained from gas-phase electron diffraction. acs.org Ab initio methods are also used to calculate spectroscopic properties, such as vibrational spectra and parameters related to nuclear quadrupole resonance, aiding in the assignment of experimental data and prediction of molecular conformations. researchgate.netresearchgate.netdiva-portal.orgrsc.org
In the context of reactivity, ab initio calculations can provide insights into bond dissociation energies and the energetics of elementary reaction steps involving dichloro compounds. acs.org
Modeling Reaction Pathways and Transition States
Computational modeling is essential for understanding how chemical reactions involving dichloro compounds occur, including the identification of reaction pathways and the characterization of transition states. mdpi.comnih.gov By mapping the potential energy surface, computational methods can reveal the minimum energy paths connecting reactants and products, as well as the transition states that represent the highest energy points along these paths. nih.govrsc.org
Computational Prediction of Reaction Mechanisms and Energy Barriers
Computational methods, particularly DFT, are widely used to predict reaction mechanisms and calculate the energy barriers associated with each step. mdpi.comresearchgate.netrsc.org This allows researchers to understand the feasibility and kinetics of different reaction pathways. For dichloro compounds, computational studies have investigated various reactions, including hydrodechlorination, addition reactions, and reactions involving radical species. researchgate.netresearchgate.netacs.orgnih.govscirp.orgosti.govnih.govresearchgate.net
For example, DFT calculations have been employed to study the hydrodechlorination of 1,2-dichloroethane (B1671644) on metal surfaces, identifying key intermediates and reaction pathways. osti.govresearchgate.net Computational studies have also explored the mechanisms of reactions involving dichlorocarbene (B158193) addition to unsaturated systems, determining whether they proceed via concerted or stepwise mechanisms and calculating the associated energy barriers. researchgate.net The prediction of energy barriers is crucial for understanding reaction rates and selectivity. rsc.orgresearchgate.net
Computational modeling can also provide insights into the influence of catalysts and the reaction environment on the reaction mechanism and energy barriers. rsc.orgosti.govresearchgate.netscielo.br
Simulating Isomerization Pathways
Computational simulations are valuable for studying isomerization processes in dichloro compounds, where molecules rearrange to form different structural isomers. core.ac.ukresearchgate.netresearchgate.netacs.org These simulations can help identify possible isomerization pathways and the energy barriers separating the isomers. researchgate.netresearchgate.net
Studies have used computational methods to simulate isomerization pathways in dichlorinated molecules, such as dichloroethylene. researchgate.net These simulations can provide details about the molecular rearrangements that occur during isomerization and the transition states involved. researchgate.net Computational approaches can also be used to investigate the relative stabilities of different isomers and the conditions under which isomerization is likely to occur. researchgate.net
For instance, computational studies on perchlorohexatrienes, which contain multiple dichloro-substituted carbon atoms, have explored thermal isomerization pathways and the intermediates involved. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis studies the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. mun.ca For dichloro compounds, the presence of chlorine atoms can influence the preferred conformations due to steric and electronic effects. Computational methods, including both quantum mechanics and molecular mechanics, are used to explore the conformational space of dichloro molecules and determine the relative energies and populations of different conformers. scielo.org.mxresearchgate.netmun.caacs.orgconicet.gov.ar
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, allowing for the exploration of conformational changes and the dynamics of interactions. mun.caacs.orgnih.gov MD simulations can be used to sample the conformational space of dichloro compounds, especially for larger or flexible molecules, and to understand how temperature, solvent, and intermolecular interactions affect conformational preferences. acs.orgacs.org
Computational studies have applied conformational analysis and MD simulations to various dichloro-containing systems, including polymers like poly(dichlorophosphazene) (B1141720) and smaller organic molecules. researchgate.netacs.orgconicet.gov.arnih.govscilit.com These studies can provide insights into the flexibility of dichloro compounds and how their conformations might influence their physical and chemical properties, as well as their interactions with other molecules or surfaces. mun.caacs.org
Predictive Studies on Dichloro Compound Stability and Reactivity
Computational methods, particularly Density Functional Theory (DFT), play a significant role in predicting the stability and reactivity of dichloro compounds. These studies often involve analyzing electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. A smaller energy gap typically indicates higher reactivity and lower chemical stability, while a larger gap suggests lower reactivity and increased stability. nih.govresearchgate.networldscientific.commdpi.com
For instance, computational studies on dichloro-substituted chalcones have investigated the stability of different isomers, finding that more conjugated and planar structures tend to be more stable. researchgate.net The position of the dichloro substitution can significantly influence the chemical reactivity of molecules like (1,3-thiazol-2-yl)acetamides. researchgate.net
Predictive models for reactivity can be developed based on computational insights. For example, a predictive model for oxidative C-H bond functionalization reactivity with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was established using DFT calculations. nih.govacs.org This model, based on the electronic properties of the substrate, helps understand how different C-H bonds react with DDQ. nih.govacs.org The reactivity is influenced by factors such as the stability of carbocation intermediates and the degree of charge transfer in transition states. nih.govacs.org
Computational studies also explore the stability and bonding in more complex dichloro systems, such as bis-(dichloro-aluminium) oxides supported by donor-base ligands. rsc.orgresearchgate.net Theoretical calculations can predict favorable interaction energies and bond dissociation energies, providing insights into the stability of these compounds. rsc.orgresearchgate.net Similarly, computational studies on dichloro-silylene-germylenes investigate their stability and chemical bonding, revealing that the singlet state is the electronic ground state and analyzing bond properties like Wiberg bond indices. acs.org
| Compound Type | Computational Method | Key Findings on Stability/Reactivity | Source |
| Dichloro-substituted chalcones | DFT | More conjugated and planar isomers are generally more stable. | researchgate.net |
| Dichloro-substituted (1,3-thiazol-2-yl)acetamides | DFT | Chemical reactivity varies with the position of dichloro substitution. | researchgate.net |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DFT | Predictive model for oxidative C-H bond functionalization reactivity based on substrate electronic properties. | nih.govacs.org |
| Bis-(dichloro-aluminium) oxides | DFT | Favorable interaction energies and bond dissociation energies contribute to stability. | rsc.orgresearchgate.net |
| Dichloro-silylene-germylenes | DFT | Singlet state is the electronic ground state; Wiberg bond indices provide insight into bond strength. | acs.org |
| Dichloro(l-histidine)copper(II) complex | DFT | Investigation of thermal stability and vibrational properties. | acs.org |
| Dichloro(ethyl)arylphosphine compounds | DFT | Analysis of reactivity parameters, thermodynamics, and transition states in hydrophosphination reactions. | scirp.org |
| Dichloro-substituted benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives | DFT | Halogen substituents, particularly dichloro groups, can lead to larger energy gaps and higher chemical hardness, indicating increased stability and lower reactivity. nih.gov | nih.gov |
Computational Spectroscopic Prediction and Validation
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of dichloro compounds, including IR, Raman, UV-Vis, and NMR spectra. DFT calculations are commonly used to determine optimized molecular geometries and calculate vibrational frequencies, which can then be compared to experimental IR and Raman spectra for validation. acs.orgrasayanjournal.co.inrsc.orgeurjchem.comresearchgate.netresearchgate.netresearchgate.netscielo.org.co
For example, theoretical calculations using DFT have been successfully applied to predict the vibrational spectra of 2,3-dichloro-1,4-naphthoquinone (DCNQ), showing good agreement with experimental FT-IR and FT-Raman spectra. rasayanjournal.co.in Similarly, the vibrational spectra of 2,5-dichloro-p-xylene (B72462) (DCPX) have been calculated using DFT, and the computed frequencies show good agreement with experimental data, validating the computational approach. rsc.org
Computational methods also aid in the assignment of observed spectroscopic bands to specific vibrational modes. rasayanjournal.co.inresearchgate.net The accuracy of these predictions depends on the chosen level of theory and basis set. rasayanjournal.co.inscielo.org.co
UV-Vis spectra can be predicted using methods like TD-DFT (Time-Dependent Density Functional Theory), providing insights into electronic excitation energies and charge transfer phenomena within dichloro molecules. rasayanjournal.co.inresearchgate.netresearchgate.netijcce.ac.ir The solvent can influence the predicted UV-Vis spectra, and computational models can account for these solvent effects. eurjchem.comresearchgate.netijcce.ac.ir
Computational prediction of NMR spectra, particularly 1H and 13C NMR, is also performed for structural characterization and validation against experimental data. eurjchem.comresearchgate.netresearchgate.net Computational tools can assist in the manual validation of mass spectrometry data by collecting, cataloging, and pre-labeling relevant spectra. nih.gov Predictive models for MS/MS spectra can also be generated and validated against experimental data. rsc.orgosti.gov
| Spectroscopic Method | Dichloro Compound Examples | Computational Method(s) Used | Purpose | Source |
| IR and Raman | Dichloro(l-histidine)copper(II) complex | DFT | Vibrational mode assignments and comparison with experimental spectra. | acs.org |
| IR and Raman | 2,3-Dichloro-1,4-naphthoquinone (DCNQ) | DFT | Prediction of vibrational frequencies and validation against experimental data. | rasayanjournal.co.in |
| IR and Raman | 2,5-Dichloro-p-xylene (DCPX) | DFT | Calculation of vibrational spectra and comparison with experimental data. | rsc.org |
| IR and Raman | 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide | DFT | Vibrational assignments based on potential energy distribution. | researchgate.net |
| IR | Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ complexes | DFT | Confirmation of global minimum in geometry optimization by absence of imaginary frequencies. | scielo.org.co |
| UV-Vis | 2,3-Dichloro-1,4-naphthoquinone (DCNQ) | TD-DFT | Confirmation of charge transfer. | rasayanjournal.co.in |
| UV-Vis | 3-Chloro-4-hydroxyquinolin-2(1H)-one | TD-DFT | Prediction of electronic absorption spectra and solvent effects. | ijcce.ac.ir |
| UV-Vis | 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde | TD-DFT | Exploration of electronic excitation energies and solvent effects. | eurjchem.com |
| UV-Vis | Aryldisulfonamides (containing dichloro-substituted rings) | TD-DFT, ZINDO/S | Calculation of visible absorption maxima. | researchgate.net |
| UV-Vis | 3,4-Dichloro-1,2,5-thiadiazole | TD-DFT/PCM | Revelation of charge transfer and solvent effects. | researchgate.net |
| NMR | 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde | DFT | Characterization and validation against experimental 1H and 13C NMR. | eurjchem.com |
| NMR | 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide | DFT | Calculation of NMR properties. | researchgate.net |
| MS/MS | Dichloro-ethylaluminium | Quantum Chemical Calculation | Prediction of electron ionization mass spectra and comparison with experimental data. | rsc.org |
| MS/MS | Various Dichloro Compounds | CFM-ID | Generation and validation of predicted MS/MS spectra for database integration. | osti.gov |
Structure-Function Relationships from Computational Insights
Computational chemistry provides valuable insights into the relationship between the molecular structure of dichloro compounds and their functions, particularly in the context of biological activity and chemical reactivity. By analyzing electronic structure, molecular properties, and interaction energies, computational studies can help elucidate how structural variations influence a compound's behavior. nih.govmdpi.comresearchgate.netscirp.orgresearchgate.netijcce.ac.irpcbiochemres.comahievran.edu.trscielo.brresearchgate.netmdpi.com
DFT calculations, for example, can reveal how the position and presence of dichloro substituents affect the electronic density distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and interactions with biological targets. nih.govmdpi.comresearchgate.netresearchgate.netpcbiochemres.comresearchgate.net The HOMO-LUMO energy gap, calculated computationally, serves as an indicator of kinetic stability and reactivity, directly linking electronic structure to chemical behavior. worldscientific.commdpi.comeurjchem.com
Molecular electrostatic potential (MEP) maps, derived from computational analysis, illustrate the charge distribution across a molecule, highlighting potential sites for electrophilic and nucleophilic attack and providing insights into how a molecule might interact with its environment or a biological receptor. worldscientific.commdpi.comresearchgate.netpcbiochemres.comresearchgate.net Natural Bond Orbital (NBO) analysis can further detail charge delocalization and hyperconjugative interactions, contributing to the understanding of bonding and stability, which in turn relates to function. worldscientific.comacs.orgrasayanjournal.co.ineurjchem.commdpi.com
In the realm of biological activity, computational techniques like molecular docking are frequently employed to predict the binding affinity and interaction modes of dichloro compounds with biological targets, such as enzymes or receptors. nih.govacs.orgresearchgate.netpcbiochemres.comahievran.edu.trscielo.brmdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that govern the potency and selectivity of a dichloro compound. nih.govpcbiochemres.comscielo.br For instance, computational insights have been used to understand the antitubercular and antibacterial properties of dichloro-substituted benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, correlating electronic structure with observed bioactivity and docking scores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis, often integrated with computational studies, aims to build predictive models that correlate molecular descriptors (derived computationally) with biological activity, allowing for the prediction of the activity of new or untested dichloro compounds based on their structure. pcbiochemres.com
Computational studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have shown that the position of the dichloro substitution can influence their biological activities. researchgate.net Furthermore, theoretical studies on dichloro complexes, such as dichlorofluorescein-diacetate, can provide insights into their mechanisms of action, such as the formation of free radical species in the case of antibacterial activity. mdpi.com
| Dichloro Compound Example | Computational Methods Used | Structure-Function Insights Gained | Source |
| Dichloro-substituted benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives | DFT, Molecular Docking, MESP | Correlation between electronic structure (energy gap, hardness, electrophilicity) and antitubercular/antibacterial activity; identification of key binding interactions. | nih.gov |
| Dichloro-substituted (1,3-thiazol-2-yl)acetamides | DFT, NBO, Global Reactivity Descriptors | Influence of dichloro substitution position on chemical reactivity and biological activity. | researchgate.net |
| Various Dichloro Compounds (Antioxidants) | DFT, Molecular Docking, ADMET, QSAR, MEP | Elucidation of electronic properties, stability, and reactivity related to antioxidant activity and binding to targets like Keap1. | pcbiochemres.com |
| (2,2)-Dichloro(ethyl)arylphosphine compounds | DFT | Understanding reaction mechanisms and relative stability of phosphines in hydrophosphination, relating structure to reactivity. | scirp.org |
| 3-Chloro-4-hydroxyquinolin-2(1H)-one | DFT, TD-DFT, NBO, MEP, pKa Calculation | Linking electronic structure, acidity, and other properties to potential biological activity (e.g., antibacterial). | ijcce.ac.ir |
| 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde | DFT, TD-DFT, MEP, NBO, NCI | Analysis of electronic structure, stability, reactivity, and intermolecular interactions influencing properties and potential function. | eurjchem.com |
| 3,4-Dichloro-1,2,5-thiadiazole | DFT, TD-DFT/PCM, NBO, MEP, Molecular Docking, Drug-likeness | Probing chemical reactivity, charge transfer, and potential biological activity through interactions with proteins. | researchgate.net |
| Dichloro(1,10-phenanthroline)(1,2,4-triazole-3-carboxcylic acid)copper(II) complex | DFT, MEP, HOMO, LUMO, Global Reactivity Descriptors, Fukui Functions, Molecular Docking, ADMET, RDG, ELF | Investigation of chemical reactivity, bonding, and potential antibacterial, antidepressant, and anti-anxiety activities through molecular interactions. | ahievran.edu.tr |
| (E)-N-[(3,4-dichlorophenyl) methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) | Molecular Dynamics Simulations | Insights into binding stability and interactions with biological targets (e.g., AKR1C3, AKR1B10, MMP9) related to anticancer effects. | scielo.br |
| (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One (Note: Contains dichloro reference in source) | DFT, MEP, HOMO, LUMO | Exploration of electronic properties and chemical reactivity based on molecular structure. | researchgate.net |
| Ni(II) and Cu(II) complexes with pyridoxal-semicarbazone (containing dichlorofluorescein-diacetate reference) | DFT, NBO, Hirshfeld Surface Analysis, Molecular Docking | Elucidation of structural stability, bonding, intermolecular interactions, and potential antibacterial activity through interactions and radical formation. | mdpi.com |
| 5,8-Quinolinedione Attached to Betulin Derivatives (containing dichloro reference in source) | DFT, HOMO, LUMO, MEP, Global Reactivity Descriptors, Molecular Docking | Determination of electronic behavior, kinetic stability, reactivity, and potential interactions with biological targets (e.g., COVID-19 proteins). | mdpi.com |
Catalytic Applications of Dichloro Compounds and Complexes
Dichloro-Metal Complexes as Homogeneous Catalysts
Dichloro-metal complexes are widely employed as homogeneous catalysts in numerous reactions. These complexes typically consist of a central metal atom or ion coordinated to various ligands, including dichloro ligands. The nature of the metal and the surrounding ligands dictates the catalytic activity and the type of reactions that can be catalyzed catalysis.blog. Examples of reactions catalyzed by metal complexes include oxidation, reduction, hydrogenation, dehydrogenation, and carbon-carbon bond formation catalysis.blog.
Catalytic Cycles and Mechanistic Investigation
The mechanisms of homogeneous catalysis involving dichloro-metal complexes often involve a series of steps within a catalytic cycle. These steps can include oxidative addition, reductive elimination, insertion, and transmetallation jst.go.jp. The metal center facilitates these transformations by coordinating to substrates, stabilizing transition states and intermediates, lowering activation energy, and providing alternative reaction pathways catalysis.blog.
For instance, in palladium-catalyzed cross-coupling reactions, transmetallation, which involves the transfer of an alkyl or alkynyl group from an organometallic reagent to a palladium complex, is a crucial step in the catalytic cycle jst.go.jp. Dichloro palladium complexes can serve as precatalysts in such reactions. The mechanism often involves the formation of organotransition metal species through transmetallation, followed by reductive elimination to form the desired product and regenerate the catalyst jst.go.jp.
Mechanistic investigations often involve studying the elementary steps of the catalytic cycle to understand how the catalyst interacts with reactants and transforms them into products. This can involve spectroscopic techniques, kinetic studies, and computational methods like Density Functional Theory (DFT) rsc.org.
Role of Dichloro Ligands in Catalyst Activity and Selectivity
The dichloro ligands in metal complexes play a critical role in tuning the catalyst's activity and selectivity. The electronic and steric properties of the chloride ligands can influence the electron density around the metal center, affecting its ability to interact with substrates and undergo changes in oxidation state.
In palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the choice of ligand, including dichloro ligands as part of the precatalyst, can significantly impact site selectivity nih.gov. For example, in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines, the use of specific N-heterocyclic carbene ligands with palladium dichloride precatalysts has been shown to promote selective coupling at the C4 position over the conventionally more reactive C2 position adjacent to nitrogen nih.gov. The steric bulk and electronic properties of the ligands influence the oxidative addition step and subsequent transformations, leading to differential reactivity at the two halogenated sites nih.govresearchgate.net.
Studies have shown that the ligand composition in palladium dichloro-bis(aminophosphine) complexes can effectively determine their catalytic activity in reactions like the Heck reaction rsc.org. The stability of the complex, influenced by the ligands, can affect the formation of catalytically active species, such as palladium nanoparticles rsc.orgnih.gov.
Stereoselective Catalysis with Chiral Dichloro Systems
Chiral dichloro-metal complexes can be employed in stereoselective catalysis, allowing for the synthesis of enantiomerically enriched products. The chirality is typically introduced through chiral ligands coordinated to the metal center, which also bears the dichloro ligands. These chiral catalysts can differentiate between enantiomers of a racemic substrate or induce asymmetry in the reaction of prochiral substrates encyclopedia.pub.
For instance, enantiomerically pure dichloro zirconium(IV) precatalysts possessing chiral bis(phenolate) ligands have been used in the enantio- and stereoselective cyclopolymerization of hexa-1,5-diene nih.gov. The chiral environment created by the ligands around the metal center dictates the stereochemical outcome of the polymerization.
Chiral metal complexes, including those with dichloro ligands and chiral salen-type ligands, have been investigated for their activity and stereoselectivity in various asymmetric transformations, such as the oxidation of catechols researchgate.net. The design of the chiral ligand is crucial for achieving high enantioselectivity.
In dynamic kinetic resolution (DKR) processes, chiral metal complexes can work in conjunction with enzymes to catalyze the racemization of one enantiomer while the other is selectively transformed, leading to a higher yield of the desired enantiomer encyclopedia.pubmdpi.com. Chiral palladium complexes have been reported to catalyze both the kinetic resolution and the racemization step mdpi.com.
Heterogeneous Catalysis involving Dichlorinated Surfaces or Species
Dichloro species can also be involved in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants wikipedia.org. Catalysis occurs on the surface of the solid material wikipedia.org. Dichlorinated surfaces or species can act as active sites or modify the catalytic properties of a support material.
The isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene has been investigated using heterogeneous catalysts such as Fe2O3/TiO2. The surface properties of the metal oxides and potentially the presence of chlorinated species on the surface can influence the catalytic activity and selectivity of this isomerization reaction researchgate.net.
In some cases, dichloro-metal complexes can be immobilized on solid supports to create heterogeneous catalysts, aiming to combine the advantages of both homogeneous and heterogeneous systems, such as well-defined active sites and ease of separation and recycling mdpi.com. For example, titanocene (B72419) dichloride has been used as a precursor to graft Ti(IV) active centers onto mesoporous silica (B1680970) for epoxidation reactions mdpi.com. While the exact nature of the active species on the surface can be complex, the initial dichloro complex plays a role in introducing the metal to the support.
The mechanism in heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, activation of the adsorbed species, reaction on the surface, and desorption of products wikipedia.orglibretexts.orgjove.com. Dichlorinated surfaces or species can influence the adsorption behavior of reactants and the energy pathways of the surface reaction.
Dichloro Organic Reagents as Stoichiometric or Catalytic Oxidants (e.g., DDQ)
Certain dichloro organic reagents, most notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are powerful oxidants widely used in organic synthesis rsc.orgwikipedia.org. DDQ can act as a stoichiometric oxidant, meaning it is consumed in the reaction, or in catalytic amounts in conjunction with a co-oxidant that regenerates the active form of DDQ rsc.orgacs.org.
DDQ is characterized by a high reduction potential and can mediate hydride transfer reactions rsc.orgrsc.org. It exists in oxidized (quinone), one-electron-reduced (semiquinone), and two-electron-reduced (hydroquinone) states rsc.org.
Dehydrogenation Reactions
One of the most common applications of DDQ is in dehydrogenation reactions, where it removes two hydrogen atoms from a substrate to form a new double bond or aromatic system rsc.orgdu.ac.incore.ac.uk. This is particularly useful for the aromatization of hydroaromatic compounds and the introduction of unsaturation in cyclic ketones and steroids du.ac.incore.ac.uksantiago-lab.com.
The mechanism of dehydrogenation by DDQ is generally proposed to involve a hydride transfer from the substrate to the quinone oxygen of DDQ, followed by proton transfer to the resulting phenolate (B1203915) ion rsc.orgcore.ac.uk. This leads to the formation of the dehydrogenated product and the reduced form of DDQ (DDQH2) du.ac.in.
DDQ-mediated dehydrogenation has been applied to various substrates, including hydrocarbons, heterocyclic compounds, steroid ketones, alcohols, and phenols du.ac.in. It can be used to synthesize α,β-unsaturated carbonyl compounds and to rearomatize heterocycles du.ac.in. The regioselectivity of dehydrogenation can be influenced by the substrate structure du.ac.in.
While often used stoichiometrically, efforts have been made to develop catalytic systems using DDQ in combination with terminal oxidants like oxygen or MnO2 to regenerate DDQ and reduce waste rsc.orgacs.orgacs.org. This allows for the use of catalytic amounts of DDQ in oxidative transformations, including dehydrogenation reactions acs.org.
Table of Compounds and PubChem CIDs
Oxidative Cyclization and Coupling Reactions
Dichloro compounds and complexes play significant roles as catalysts or key components in catalytic systems for various oxidative cyclization and coupling reactions. These reactions are valuable tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, often from less functionalized starting materials. The oxidative nature of these transformations typically involves the release of electrons from the reactants, which are then accepted by an oxidant, with the dichloro species facilitating the bond formation process. wikipedia.org
One notable application involves the use of palladium dichloride (PdCl₂) in oxidative cyclization reactions. For instance, PdCl₂ has been employed as a catalyst in the oxidative cyclization of 2-allylphenols to synthesize benzofurans. This reaction can be carried out under mild conditions, utilizing Cu(OAc)₂–LiCl as a reoxidant in aqueous dimethylformamide. The use of PdCl₂ as the catalyst was found to facilitate the reaction, and the addition of excess chloride (LiCl) allowed the reaction to proceed efficiently at room temperature. sci-hub.se
Ruthenium(III) chloride (RuCl₃), another dichloro compound, is recognized as a catalyst in oxidative cyclization reactions. It has been used in the oxidative cyclization of 1,7-dienes to produce oxepane (B1206615) diols. scientificlabs.comriyngroup.comthermofisher.comalfa-chemistry.com RuCl₃ is also utilized in the hydroxylation of tertiary carbon-hydrogen bonds in cyclic ethers when combined with periodate (B1199274) or bromate (B103136). scientificlabs.comriyngroup.comthermofisher.comalfa-chemistry.com Ruthenium complexes, including those derived from RuCl₃, are versatile starting materials for various catalytic applications. riyngroup.comthermofisher.comalfa-chemistry.com
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful organic oxidant that contains two chlorine atoms and is widely used in oxidative coupling and cyclization reactions. organic-chemistry.orgrsc.org While often used in stoichiometric amounts, DDQ can also function catalytically in the presence of a co-oxidant like manganese dioxide (MnO₂). acs.orgnih.gov This catalytic system has been applied to various oxidative transformations, including oxidative cyclization and dehydrogenation reactions. acs.orgnih.gov DDQ has been employed in the oxidative cyclization of pentadienyl ethers to promote Nazarov cyclization and in the synthesis of 2-arylbenzoxazoles through oxidative cyclization of o-aminophenols with aromatic aldehydes. rsc.org
Palladium(II) catalysts, including those that may contain dichloro ligands or are derived from dichloro precursors like PdCl₂, are extensively studied in oxidative cyclization and coupling reactions. These reactions often involve the activation of C-H bonds and the formation of new bonds. diva-portal.orgnih.gov The Wacker process, an early example of palladium catalysis, utilizes PdCl₂ and CuCl₂ for the selective oxidation of ethylene. diva-portal.org While the active catalytic species in many palladium-catalyzed oxidative reactions might be complex and involve different ligands throughout the catalytic cycle, dichloro palladium complexes serve as common starting points or intermediates. whiterose.ac.uk Studies have explored the use of palladium(II) salts in oxidative Wacker-type cyclizations of olefin-appended nucleophiles, including phenols, alcohols, and carboxylic acids. nih.govcaltech.eduorganic-chemistry.org
Dichloro(2,2,2-trifluoroethoxy)oxovanadium(V) is another example of a dichloro metal complex used in oxidative coupling reactions, specifically in promoting one-electron oxidative cyclization and unsymmetrical coupling of silyl (B83357) enol ethers. capes.gov.br
The mechanistic details of these reactions can vary depending on the metal, ligands, substrates, and oxidants used. However, they generally involve steps such as substrate coordination to the metal center, activation of C-H or other bonds, oxidative addition, insertion, and reductive elimination, coupled with the reoxidation of the reduced catalyst by a terminal oxidant to complete the catalytic cycle. wikipedia.orgresearchgate.netunirioja.es The choice of oxidant and ligand system is crucial for achieving high efficiency, selectivity, and enabling catalytic turnover. diva-portal.orgnih.govunirioja.es
Detailed research findings often involve optimizing reaction conditions such as catalyst loading, temperature, solvent, and the nature and amount of the oxidant and additives to achieve high yields and selectivity for the desired cyclic or coupled products. The development of new catalytic systems utilizing dichloro compounds and complexes continues to be an active area of research in organic synthesis.
Here are some examples of reactions involving dichloro species in oxidative cyclization and coupling:
| Catalyst / Dichloro Compound | Reaction Type | Substrate Examples | Product Examples | Key Features | Source(s) |
| PdCl₂ | Oxidative Cyclization | 2-allylphenols | Benzofurans | Mild conditions, Cu(OAc)₂–LiCl reoxidant, aqueous DMF. | sci-hub.se |
| RuCl₃ | Oxidative Cyclization | 1,7-dienes | Oxepane diols | Used with periodate or bromate for hydroxylation of C-H bonds in cyclic ethers. | scientificlabs.comriyngroup.comthermofisher.comalfa-chemistry.com |
| DDQ | Oxidative Cyclization | Pentadienyl ethers | Cyclized products (Nazarov) | Can be used catalytically with MnO₂ as co-oxidant. | rsc.orgacs.orgnih.gov |
| DDQ | Oxidative Coupling | o-aminophenols + aldehydes | 2-arylbenzoxazoles | One-pot synthesis. | rsc.org |
| Pd(II) salts (e.g., from PdCl₂) | Oxidative Cyclization | Olefin-appended nucleophiles | Heterocycles | Wacker-type cyclizations, often with O₂ as terminal oxidant. | nih.govcaltech.eduorganic-chemistry.org |
| Dichloro(2,2,2-trifluoroethoxy)oxovanadium(V) | Oxidative Cyclization/Coupling | Silyl enol ethers | Cyclized/Coupled products | Promotes one-electron processes. | capes.gov.br |
Further detailed research findings on specific reactions, including substrate scope, yields, and reaction conditions, are extensively documented in the chemical literature for various dichloro-containing catalytic systems.
Environmental Chemistry and Transformation Pathways of Dichloro Organic Compounds
Environmental Fate and Transport Mechanisms
Dichloro organic compounds are introduced into the environment through a variety of sources, including industrial production and use, waste disposal, accidental spills, and as byproducts of the degradation of other chlorinated chemicals. Once released, their distribution and movement across different environmental compartments—air, water, and soil—are governed by their physicochemical properties and prevailing environmental conditions.
Volatilization is a significant transport mechanism for many dichloro compounds due to their relatively high vapor pressures. For instance, 1,1-dichloroethene (1,1-DCE) evaporates quickly from water and soil surfaces into the atmosphere. nih.govfishersci.cafishersci.canih.gov Similarly, 1,2-dichloroethene (1,2-DCE), including its cis and trans isomers, rapidly evaporates into the air from water and moist soil. fishersci.cawikipedia.orgwikipedia.org Dichloromethane (B109758) (DCM) also readily evaporates when released as a liquid and is mainly released to the air from industrial and consumer uses. sigmaaldrich.comfishersci.fienviro.wiki 1,2-dichloroethane (B1671644) (1,2-DCA) and 1,1-dichloroethane (B41102) (1,1-DCA) are predominantly released to the atmosphere from industrial processes, with rapid volatilization from surface water and soil. fishersci.co.ukfishersci.cafishersci.atuni.lunih.gov 1,2-dichloropropane (B32752) (1,2-DCP) is also primarily lost by volatilization from soil and water. fishersci.nonih.gov
Leaching into groundwater is another important transport pathway, particularly for compounds with lower adsorption to soil organic matter and higher water solubility. 1,1-DCE can leach into groundwater, where its degradation is expected to be slow. nih.govfishersci.cafishersci.ca Both cis- and trans-1,2-DCE can dissolve in water and travel deeper into the ground, potentially contaminating groundwater. fishersci.cachemscience.com 1,2-DCA released to soil can travel down through the soil and enter underground water. fishersci.co.ukfishersci.ca 1,1-DCA's low affinity for soil organic matter suggests that its migration through soil to groundwater is largely unhindered. nih.gov 1,2-DCP has been detected in groundwater, and its relatively low soil adsorption coefficient and moderate water solubility suggest migration from soil to groundwater. fishersci.nosigmaaldrich.com Dichlorobenzenes, while moderately to tightly adsorbed in some soils, can still leach into groundwater, as evidenced by their detection in various groundwater samples. wikipedia.orgfishersci.fi 1,3-dichloropropene (B49464), when injected underground as a fumigant, has the potential to migrate to groundwater. nih.gov
Adsorption to soil and sediment particles influences the mobility and persistence of these compounds. 1,2-dichlorobenzene (B45396) (1,2-DCB) can be moderately to tightly adsorbed in soil. wikipedia.org 1,4-dichlorobenzene (B42874) (1,4-DCB) adsorbs strongly to organic matter. acs.org Adsorption to sediment is a major environmental fate process for 1,2-DCB in water. wikipedia.org For 1,2-DCP, adsorption to soil and bioconcentration in fish are not expected to be significant. fishersci.nonih.gov Dichlorobenzenes sometimes bind to soil and sediment. anl.gov Dichlorodiphenyltrichloroethane (DDT) exhibits a strong affinity for suspended particulate matter and is stored in sediments, which act as reservoirs. uni.lu
Long-range transport in the atmosphere is possible for some dichloro compounds, particularly those with longer atmospheric lifetimes. 1,2-DCA can be transported long distances in the air before degradation or removal by precipitation. fishersci.cauni.lu 1,2-DCP's slow reaction in air allows for ample time for dispersal from source areas. fishersci.nonih.gov
Degradation Pathways in Environmental Compartments
The breakdown of dichloro organic compounds in the environment occurs through various biotic and abiotic processes, the significance of which varies depending on the specific compound and the environmental compartment.
Microbial Biotransformation of Dichlorinated Species
Microbial degradation plays a crucial role in the transformation of many dichloro organic compounds in soil and water, occurring under both aerobic and anaerobic conditions.
Anaerobic biodegradation is particularly important for some chlorinated ethenes. For example, anaerobic biotransformation to vinyl chloride is expected to be a significant process for 1,1-DCE in groundwater. osti.gov Under anaerobic conditions found in environments like landfills, aquifers, and sediments, 1,2-DCE isomers are commonly formed as breakdown products from the reductive dehalogenation of more highly chlorinated ethenes like trichloroethene (TCE) and tetrachloroethene (PCE). wikipedia.orgfishersci.senih.gov Anaerobic biodegradation can also remove both cis- and trans-1,2-DCE from groundwater, albeit slowly, with reported half-lives ranging from 13 to 48 weeks. wikipedia.org While 1,1-DCA can be produced by the biodegradation of 1,1,1-trichloroethane (B11378) in groundwater, its further anaerobic degradation to carbon dioxide has also been indicated, although this process is slow. fishersci.at
Aerobic biodegradation can also occur for some dichloro compounds. It is possible that 1,2-DCB is slowly biodegraded in soil under aerobic conditions. wikipedia.org Aerobic biodegradation in water may also be possible for 1,4-DCB. fishersci.fi However, some dichlorinated compounds, like 1,2-DCP, have shown little to no biodegradation in standard tests simulating environmental waters. sigmaaldrich.com Dichlorobenzenes in soil are generally not easily broken down by soil organisms. anl.gov DDT is known to be resistant to environmental degradation by microbially mediated oxidation-reduction reactions. uni.lu
Research findings highlight the variability in biodegradation rates and pathways among different dichloro compounds and microbial communities. For instance, microcosm studies on 1,1-DCE showed degradation occurring in 1-3 weeks under simulated landfill conditions, but taking 40 weeks in an aquifer receiving municipal landfill leachate. fishersci.ca
Abiotic Hydrolysis and Photochemical Degradation
Abiotic processes, including hydrolysis (reaction with water) and photochemical degradation (breakdown by light), also contribute to the transformation of dichloro organic compounds, particularly in aquatic and atmospheric environments.
Photochemical degradation in the atmosphere is a significant removal mechanism for many volatile dichloro compounds, primarily through reactions with photochemically produced hydroxyl radicals. 1,1-DCE degrades rapidly in the atmosphere by photooxidation, with half-lives ranging from under 2 hours in polluted air to 11 hours in clean air. nih.govfishersci.ca Its atmospheric degradation is dominated by gas-phase oxidation with hydroxyl radicals, resulting in calculated atmospheric half-lives of 2-3 days. nih.govosti.gov 1,2-DCE isomers are also removed from the atmosphere mainly through reaction with hydroxyl radicals, with estimated half-lives of 8.3 days for the cis isomer and 3.6 days for the trans isomer. wikipedia.org 1,2-DCA breaks down in the air by reacting with compounds formed by sunlight, with an estimated atmospheric lifetime exceeding 5 months. fishersci.co.ukfishersci.cauni.lu DCM undergoes photochemical degradation in air within a few months, with an expected lifetime of 130 days and an average atmospheric lifetime of 0.4 years. sigmaaldrich.comfishersci.fiherts.ac.uk Dichlorobenzenes react with hydroxyl radicals in the air, with estimated half-lives of 24 days for 1,2-DCB and 31 days for 1,4-DCB. wikipedia.orgfishersci.fi
Hydrolysis is generally not considered a significant environmental fate process for many dichloro compounds. For 1,2-DCA, hydrolysis does not appear to be important. fishersci.ca The hydrolytic half-life of 1,1-DCA at pH 7 and 25°C has been estimated to be as long as 60 years. fishersci.at Hydrolysis is not expected to be an important environmental fate process for trans-1,2-DCE. wikipedia.org While 1,2-DCP is relatively resistant to hydrolysis in water, its half-life can range from 175 to 1400 days. sigmaaldrich.com Dichlorobenzenes are generally considered resistant to hydrolysis in the aquatic environment. fishersci.nl
Direct photolysis in water and on soil surfaces is often not a significant degradation pathway for these compounds. Photooxidation of 1,1-DCE in water is insignificant. fishersci.ca Direct photolysis of 1,1-DCA on soil surfaces is not expected. fishersci.at Direct photolysis in the environment is not expected to be significant for 1,2-DCB. wikipedia.org Aquatic direct photolysis is not expected to be important for 1,4-DCB. fishersci.fi
Atmospheric removal via washout by rain is also a possible, though often less significant, process for some volatile dichloro compounds. fishersci.nonih.govwikipedia.orgfishersci.fi
Formation of Dichlorinated Byproducts and Intermediates in Environmental Processes
Dichloro organic compounds can also be formed in the environment as byproducts or intermediates during the degradation of other, often more highly chlorinated, substances. This is a crucial aspect of their environmental chemistry, as it can lead to the presence of dichloro compounds in locations where they were not directly released.
A prominent example is the formation of 1,2-DCE (both cis and trans isomers) as a known byproduct of the reductive dehalogenation of chlorinated solvents such as TCE and PCE. wikipedia.orgfishersci.se These transformations commonly occur under anaerobic conditions in contaminated groundwater and sediments. wikipedia.orgwikipedia.orgnih.gov This process explains why 1,2-DCE is frequently found in groundwater at sites contaminated with other chlorinated organic compounds. fishersci.ca
Similarly, 1,1-DCE can be formed through a minor pathway during the anaerobic biodegradation of trichloroethylene (B50587) and via the hydrolysis of 1,1,1-trichloroethane. fishersci.canih.gov This means that groundwater contaminated with these precursor chlorinated solvents may also contain 1,1-DCE. fishersci.ca
1,1-DCA can occur in the environment as a biodegradation product of 1,1,1-trichloroethane, particularly in anaerobic methanogenic environments like landfills. fishersci.at
There is also evidence suggesting the production of dichlorobenzenes through the dehalogenation of more highly chlorinated benzenes and during the incineration of organic matter containing chlorine. acs.orgresearchgate.net
These formation pathways highlight the interconnectedness of chlorinated hydrocarbon degradation in the environment and the potential for sequential transformation processes to generate different chlorinated species.
Isotope Fractionation Studies for Pathway Elucidation
Stable isotope fractionation studies, particularly using carbon and chlorine isotopes, have emerged as valuable tools for investigating the degradation pathways and assessing the extent of transformation of dichloro organic compounds in the environment. These studies rely on the principle that different reaction mechanisms preferentially cleave bonds involving lighter isotopes, leading to a measurable shift in the isotopic composition of the remaining contaminant.
Research has applied stable carbon and chlorine isotope fractionation measurements to study the degradation of dichloromethane (DCM). acs.orgosti.govresearchgate.netresearchgate.net Studies on the anaerobic degradation of DCM by different microbial cultures, such as Dehalobacterium formicoaceticum and Candidatus Dichloromethanomonas elyunquensis, have revealed distinct carbon and chlorine isotope enrichment factors. acs.orgosti.gov For D. formicoaceticum, carbon and chlorine isotope enrichment factors (εC and εCl) of -42.4 ± 0.7‰ and -5.3 ± 0.1‰, respectively, were measured. acs.orgosti.gov Ca. Dichloromethanomonas elyunquensis showed a similar εCl of -5.2 ± 0.1‰ but a substantially lower εC of -18.3 ± 0.2‰. acs.orgosti.gov These distinct isotopic signatures, expressed as dual element C-Cl isotope correlations (ΛC/Cl), suggest mechanistically distinct C-Cl bond cleavage reactions and different metabolic pathways employed by these microorganisms to degrade DCM. acs.orgosti.gov
Stable carbon isotope fractionation has also been observed during the aerobic degradation of cis-1,2-dichloroethene (cDCE). nih.govnih.govresearchgate.net Studies have shown significant stable carbon isotope fractionation associated with aerobic cDCE biodegradation in groundwater microcosms, with an average enrichment factor of -15.2 ± 0.5 per thousand. nih.gov Aerobic degradation of cDCE as a sole carbon source also demonstrated microbial growth and associated carbon isotope fractionation. nih.gov Stable carbon isotope fractionation has also been investigated during the co-metabolic degradation of trans-1,2-dichloroethylene (B151667) (t-DCE) by methanotrophic bacteria. usgs.gov In these studies, the residual t-DCE became progressively enriched in ¹³C, indicating isotopic fractionation during co-metabolism. usgs.gov Biological fractionation factors (ε) of -3.5‰ for Methylomonas methanica (Type I methanotroph) and -6.7‰ for Methylosinus trichosporium OB3b (Type II methanotroph) were measured. usgs.gov
These findings demonstrate that stable isotope fractionation is a suitable tool for assessing the aerobic degradation of chloroethenes and can contribute significantly to site remediation efforts by providing evidence of biodegradation and potentially helping to identify the operative degradation pathways. nih.govusgs.gov Compound-Specific Isotope Analysis (CSIA) is considered a useful tool to evaluate the natural degradation of halogenated hydrocarbons and can provide unequivocal documentation that biodegradation or abiotic transformation processes have occurred. enviro.wiki By measuring isotopic shifts of different elements in the same compound, specific degradation mechanisms can be identified. researchgate.net
Data from isotope fractionation studies, such as the enrichment factors observed for DCM and DCE isomers under different degradation conditions, provide valuable information for interpreting isotopic data from contaminated sites and understanding the dominant transformation processes occurring in situ. acs.orgosti.govresearchgate.netresearchgate.netusgs.gov
Structure Activity Relationship Sar Studies of Dichloro Compounds
Methodological Approaches in SAR Analysis of Dichlorinated Scaffolds
Analyzing the SAR of dichlorinated scaffolds employs a variety of methodological approaches aimed at correlating structural variations with observed activity. These methods range from simple visual inspection of structure-activity data to sophisticated computational techniques.
Identification of Key Structural Features for Desired Reactivity
Identifying the key structural features responsible for desired reactivity or biological activity in dichlorinated compounds involves systematically altering the molecular structure and observing the effect on the measured endpoint. This often begins with synthesizing a core scaffold and then introducing chlorine atoms at different positions or varying other substituents while keeping the dichlorinated motif constant.
For instance, in the study of chlorinated N-arylcinnamamides as potential antiplasmodial agents, a series of 3,4-dichlorocinnamanilides were synthesized and evaluated. This allowed researchers to compare their activity to monochlorinated analogs and identify the contribution of the second chlorine atom at the 3-position. mdpi.comscispace.commalariaworld.org Research on quinoline (B57606) derivatives as potential treatments for Alzheimer's disease indicated that chlorine or bromine substituents at the ortho or meta positions of a specific phenyl ring could increase anti-cholinesterase effects. arabjchem.org In another study on quinazoline (B50416) and pyrido[3,2-d]pyrimidine (B1256433) templates, the position of a single chlorine atom (e.g., at the 6, 7, or 8 position) on the quinazoline scaffold significantly impacted the inhibition of Aβ aggregation. rsc.org
Exploration of Dichloro Substitution Patterns on Molecular Function
The specific pattern of dichloro substitution on a molecular scaffold can have a profound impact on its function. Varying the positions of the two chlorine atoms can alter the molecule's dipole moment, lipophilicity, and its ability to engage in specific interactions with a target, such as hydrogen bonding, van der Waals forces, or halogen bonding.
Studies on dichlorinated N-arylcinnamamides showed that 3,4-dichlorocinnamanilides generally exhibited a broader range of antiplasmodial activity compared to their 4-chlorocinnamanilide counterparts. mdpi.comscispace.commalariaworld.org This highlights how the addition and placement of a second chlorine atom can enhance activity. In the context of PPARγ-targeted antidiabetics based on a 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide scaffold, substitutions at different positions on the benzene (B151609) rings were explored. Substitutions at position 4 of benzene ring A were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity. nih.gov This demonstrates the importance of the substitution pattern on different parts of the molecule containing chlorine atoms.
Exploring these patterns often involves synthesizing a library of analogs with different dichloro arrangements and systematically evaluating their activity to understand how the position of the chlorine atoms influences potency, selectivity, and other relevant properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorinated Systems
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical approach to correlate structural descriptors of compounds with their biological activity. For dichlorinated systems, QSAR models can help predict the activity of new, untested analogs and provide deeper insights into the structural requirements for activity. grafiati.comnih.govtoxstrategies.com
QSAR models for dichlorinated compounds often utilize various molecular descriptors that capture electronic, steric, and lipophilic properties influenced by the chlorine substituents. These descriptors can include parameters like clogP (calculated octanol-water partition coefficient), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Verloop steric parameters). mdpi.com
Studies have employed QSAR modeling to predict various endpoints for chlorinated compounds, including toxicity and partitioning behavior. grafiati.comnih.govresearchgate.net For example, QSAR models have been developed to predict the adipose/blood partition coefficients of polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs). nih.gov In the context of catalysis, QSAR modeling has been applied to predict the enantioselectivity of dichlorinated catalysts. rsc.org
Developing robust QSAR models requires a carefully curated dataset of compounds with known structures and activities, and the models are typically validated using statistical methods. grafiati.comnih.gov
Molecular Docking and Receptor Interaction Studies for Dichloro Compounds
Molecular docking and receptor interaction studies are computational techniques used to predict the binding orientation (pose) and affinity of a ligand (a dichlorinated compound in this context) to a biological target, such as a protein or enzyme. mdpi.comresearchgate.netmdpi.com These studies provide a molecular-level understanding of how dichlorinated compounds interact with their targets, helping to explain observed SAR and guide the design of more potent and selective analogs.
Docking simulations can reveal the specific amino acid residues in the binding site that interact with the chlorine atoms or other parts of the dichlorinated molecule. These interactions can include hydrophobic contacts, van der Waals forces, and in some cases, halogen bonding, where the halogen atom acts as an electron acceptor. mdpi.comscispace.commalariaworld.orgresearchgate.net
For example, molecular docking studies of dichlorinated N-arylcinnamamides binding to arginase revealed that the dichlorinated aromatic rings were oriented towards the binuclear manganese cluster in the enzyme's active site. mdpi.comscispace.commalariaworld.orgresearchgate.net In studies of di-halogenated compounds derived from L-Tyrosine with antiviral activity against HIV-1, in silico docking suggested interactions with reverse transcriptase, viral protease, or envelope gp120. mdpi.com Molecular docking of PPARγ ligands, including dichlorinated compounds, has helped identify key residues involved in binding and understand how substitutions affect interactions and activity. nih.gov Docking studies have also been used to investigate the binding of dichlorinated compounds to targets like HDAC3 and Aβ aggregates. rsc.orgtandfonline.com
These computational methods complement experimental SAR studies by providing a structural context for the observed activity trends.
Conformational Analysis and its Impact on SAR
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For flexible dichlorinated compounds, the preferred conformation(s) in solution or when bound to a target can significantly influence their activity. libretexts.orgcopernicus.orgdrugdesign.orgnih.gov
Understanding the conformational landscape of a dichlorinated compound is crucial for interpreting SAR data and for successful molecular docking and QSAR modeling. The bioactive conformation – the specific 3D arrangement that binds to the target – may be one of several low-energy conformers, and its population can impact the observed activity. copernicus.orgnih.gov
Computational methods, such as molecular mechanics and molecular dynamics simulations, are often used to explore the conformational space of dichlorinated molecules and estimate the relative populations and energies of different conformers. mdpi.comcopernicus.orgcore.ac.uk This information can then be used to inform SAR analysis and improve the accuracy of predictive models.
For instance, molecular dynamics simulations were used in conjunction with docking studies to understand the binding of di-halogenated HIV-1 inhibitors to viral proteins. mdpi.com Conformational analysis has also been integrated into 3D-QSAR studies to account for the flexibility of molecules. nih.govcore.ac.uk
Advanced Analytical Methodologies for Dichloro Compound Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in separating dichloro compounds from complex matrices and from each other, enabling their subsequent quantification. Various chromatographic methods are employed depending on the volatility, polarity, and thermal stability of the specific dichloro compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile dichloro compounds. It combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. In GC-MS, the sample is vaporized and carried by an inert gas through a chromatographic column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a fingerprint for identifying the compound.
GC-MS has been applied to the determination of dichloro compounds in various matrices. For instance, a method utilizing GC-MS has been developed for the simultaneous determination of bisphenol A and its chlorinated derivatives, including dichloro-bisphenol A, in urban wastewater. This method involved liquid-liquid extraction followed by silylation before GC-MS analysis nih.gov. Another application includes the determination of 1,2-dichloroethane (B1671644) in workplace air using GC-MS after thermal desorption from an adsorption tube uzh.ch. GC-MS has also been used for the analysis of 1,3-dichloro-2-propanol (B29581) in foodstuffs, often involving derivatization steps to enhance volatility d-nb.info.
A validated GC-MS method for the quantitation of trichloroethylene (B50587) (which can metabolize to dichloroacetic acid) in drinking water highlights the sensitivity achievable with this technique, with a limit of quantitation of 5 µg/L researchgate.net. For 1,3-dichloropropene (B49464) in rat blood, GC/MS analysis showed percent recoveries between 83.1% and 94.9% for the cis isomer and 88.7% and 98.8% for the trans isomer cdc.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly suitable for the analysis of less volatile or more polar dichloro compounds that are not amenable to GC-MS. LC-MS/MS couples the separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. In LC, compounds are separated based on their interaction with the stationary phase and the mobile phase. The eluent from the LC column enters the mass spectrometer, where compounds are ionized and then undergo fragmentation in the first quadrupole. Specific fragment ions are then monitored in the third quadrupole, providing high selectivity and sensitivity for target analytes.
LC-MS/MS is widely used for the analysis of haloacetic acids (HAAs), a class of disinfection by-products that includes dichloroacetic acid (DCA). A method using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry was developed for the analysis of DCA in rat blood and tissues, demonstrating the ability of HILIC to retain small, polar compounds like DCA nih.gov. This method was validated following USFDA and ICH guidelines nih.gov. Another LC-MS/MS method allows for the simultaneous analysis of several HAAs, including DCA, in drinking water with low limits of quantitation lcms.cz. LC-MS/MS has also been applied for the determination of residual monochloroacetic acid and dichloroacetic acid in cosmetic raw materials, offering a sensitive and accurate quantitative detection method that often does not require derivatization expec-tech.com.
Research has also explored LC-MS/MS for the analysis of emerging contaminants, including chlorinated compounds, in complex environmental samples like wastewater. High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-quadrupole time-of-flight mass spectrometry (LC-QTOFMS), provides accurate mass measurements and fragmentation data for identifying unknown or suspected dichloro pollutants researchgate.net.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating a wide range of dichloro compounds based on their polarity and interaction with the stationary phase. HPLC typically employs a liquid mobile phase and a packed column. Detection is commonly achieved using UV-Vis detectors, fluorescence detectors, or refractive index detectors, although coupling with MS is also prevalent (LC-MS).
HPLC has been utilized for the analysis of dichloroacetic acid, particularly in matrices where derivatization for GC analysis is problematic nih.gov. A reverse phase HPLC method with UV detection has been developed for the analysis of 2,6-dichloro-4-hydroquinone sielc.com. Another HPLC method, using derivatization with 1-naphthylamine, was developed for the analysis of residual mono- and dichloroacetic acids in betaine (B1666868) samples researchgate.net. This method achieved detection limits of 0.1 µg/mL for monochloroacetic acid and 0.15 µg/mL for dichloroacetic acid, with good precision and recovery researchgate.net. HPLC-DAD has been used for the quantification of 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene (B42874) in aqueous samples wur.nl.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separations, reduced solvent consumption, and suitability for the analysis of both chiral and achiral compounds obrnutafaza.hrnih.gov. SFC bridges the gap between GC and HPLC, being suitable for compounds of intermediate polarity and molecular weight.
SFC, particularly with chiral stationary phases (CSPs), has been explored for the separation of enantiomers of chlorinated compounds. Studies have investigated the performance of chlorinated chiral stationary phases for the separation of selected pyrrolidone derivatives, demonstrating the influence of factors like flow rate and co-solvent percentage on retention and resolution nih.gov. SFC is recognized for its ability to separate enantiomers, which is increasingly important in various industries, including pharmaceuticals ijpsjournal.comjiangnan.edu.cn.
Here is a data table summarizing some applications of these chromatographic techniques for dichloro compounds:
| Technique | Dichloro Compound(s) Analyzed | Matrix | Key Findings/Application | Citation |
| GC-MS | Dichloro-bisphenol A | Urban wastewater | Simultaneous determination, liquid-liquid extraction, silylation nih.gov | nih.gov |
| GC-MS | 1,2-Dichloroethane | Workplace air | Determination after thermal desorption uzh.ch | uzh.ch |
| GC-MS | 1,3-Dichloro-2-propanol | Foodstuffs | Analysis often involves derivatization d-nb.info | d-nb.info |
| LC-MS/MS (HILIC) | Dichloroacetic acid (DCA) | Rat blood and tissues | Method validation, retention of small polar compounds nih.gov | nih.gov |
| LC-MS/MS | Haloacetic acids (including DCA) | Drinking water | Simultaneous analysis, low LOQs lcms.cz | lcms.cz |
| LC-MS/MS | Dichloroacetic acid | Cosmetic raw materials | Sensitive and accurate quantitative detection expec-tech.com | expec-tech.com |
| HPLC | Dichloroacetic acid | Various (where derivatization is problematic) | Suitable for polar compounds nih.gov | nih.gov |
| HPLC | 2,6-Dichloro-4-hydroquinone | Not specified | Reverse phase method, UV detection sielc.com | sielc.com |
| HPLC | Dichloroacetic acid | Betaine media | Derivatization with 1-naphthylamine, good precision and recovery researchgate.net | researchgate.net |
| HPLC-DAD | 1,2-Dichlorobenzene, 1,4-Dichlorobenzene | Aqueous samples | Quantification wur.nl | wur.nl |
| SFC | Chlorinated pyrrolidone derivatives | Not specified | Chiral separation, evaluation of CSPs nih.gov | nih.gov |
Advanced Spectroscopic Methods for Structural Characterization in Complex Matrices
While chromatography is essential for separation and quantification, spectroscopic methods provide crucial information about the structure of dichloro compounds, especially when dealing with complex matrices or unknown substances.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including dichloro compounds. Unlike one-dimensional NMR, which provides information about the chemical shifts and coupling patterns of individual nuclei, 2D-NMR experiments reveal correlations between nuclei, providing connectivity and spatial proximity information. Common 2D-NMR techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
2D-NMR is invaluable for confirming the structure of synthesized or isolated dichloro compounds and for characterizing their structural features in complex environments. For example, 2D-NMR methods like COSY and HMQC have been used to confirm the structure of 5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and to study its inclusion in submicro-containers mdpi.com. These techniques help establish spin-spin interactions and correlations between protons and carbons, aiding in the complete assignment of NMR signals and structural verification mdpi.com. 2D-NMR has also been applied to characterize the structure of adducts formed from the addition of dichlorocarbene (B158193) to compounds like β-ionone, helping to confirm the regiochemistry and stereochemistry of the reaction products scielo.org.mx. The application of 2D-NMR is particularly important when dealing with complex molecules or when regioisomers are possible, providing definitive evidence for the substitution patterns researcher.life.
Method Development for Trace Analysis and Environmental Monitoring
The accurate and sensitive determination of dichloro compounds at trace levels in various environmental matrices, such as water, air, and soil, is crucial for assessing their potential impact and ensuring environmental quality. Due to the often low concentrations and the complexity of environmental samples, advanced analytical methodologies are required, focusing on effective sample preparation, highly selective and sensitive detection techniques, and rigorous method validation.
Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently employed technique for the analysis of trace organic pollutants, including dichloro compounds, in environmental samples. measurlabs.comnih.gov GC-MS allows for the separation of volatile and semi-volatile compounds based on their boiling points and polarities, followed by their identification and quantification based on their mass spectra. measurlabs.com High-sensitivity versions like GC-MS/MS are commonly used for screening various samples for volatile and semi-volatile organic contaminants. measurlabs.com Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, has also revolutionized environmental research, enabling the analysis of polar organic compounds that are difficult to analyze by traditional GC-MS without extensive derivatization. spectroscopyonline.com LC-MS/MS allows for the identification and quantitation of highly polar organic compounds down to nanogram-per-liter levels with minimal sample cleanup. spectroscopyonline.com
Sample Preparation: Effective sample preparation is a vital step in trace analysis to isolate and concentrate the target dichloro compounds from complex environmental matrices and minimize matrix interference. nist.govchromatographyonline.com For volatile organic compounds (VOCs) in water, gas purging-and-trapping is a generally accepted method for isolation, concentration, and determination. nih.govcdc.gov Solid-phase extraction (SPE) is another widely used technique for both cleanup and enrichment, where analytes are extracted by partitioning between a solid sorbent and the liquid sample matrix. chromatographyonline.comresearchgate.net This is often used for liquid samples or extracts obtained from solid samples. chromatographyonline.com For solid samples like soil and sediment, homogenization steps such as drying and grinding may be necessary before extraction techniques like Soxhlet extraction (for thermally stable analytes) or accelerated solvent extraction are applied. chromatographyonline.comunivie.ac.at Headspace (HS) autosamplers can be used for samples containing significant non-volatile matter, allowing the analysis of volatile compounds originating from these matrices. measurlabs.com
Method Development and Validation: Method development for trace analysis involves optimizing parameters such as sample size, extraction solvent, sorbent type (for SPE), purge flow rate and temperature (for purge-and-trap), GC column type, temperature program, and MS detection parameters. Validation ensures the method is reliable and fit for purpose, including assessing parameters like sensitivity, accuracy, precision, and detection limits. nist.gov
Detection limits for dichloro compounds in environmental media vary depending on the specific compound, matrix, and analytical method used. For instance, detection limits for 1,2-dichloroethane have been reported in the range of 0.001 - 10 µ g/litre in water and 0.02 - 1.2 µg/m³ in air using sensitive analytical methods like gas chromatography. who.intinchem.org For 1,1-dichloroethane (B41102) in water, detection limits using purge-and-trap GC/MS can be as low as 4.7 µg/L, while GC with HECD can achieve 0.002 µg/L. nih.gov Lower detection limits, down to parts per trillion by volume (pptv), have been achieved for compounds like 1,1-dichloroethene, dichloromethane (B109758), and 1,2-dichloroethane in air using modified EPA methods like TO-15 with low-pptv-level analysis techniques. epa.gov
Detailed research findings often involve applying these methods to monitor dichloro compound levels in various environmental settings. For example, studies have monitored 1,1-dichloroethene in groundwater, detecting it above detection limits in a percentage of samples with concentrations reaching up to 20 µg/L. canada.ca Monitoring efforts also include assessing the presence of dichloro compounds in drinking water sources and finished water. who.intinchem.orgnih.gov
The development of methods for trace analysis and environmental monitoring of dichloro compounds is an ongoing process, driven by the need for lower detection limits, improved selectivity, and the analysis of an increasing number of potential contaminants. Advanced techniques like GC-MS/MS and LC-MS/MS, coupled with optimized sample preparation methods, are essential tools in this field.
Environmental Monitoring Data Examples:
Here are some examples of reported detection limits for selected dichloro compounds in different environmental matrices:
| Compound | Matrix | Analytical Method | Detection Limit | Reference |
| 1,2-Dichloroethane | Water | GC | 0.001 - 10 µ g/litre | who.intinchem.org |
| 1,2-Dichloroethane | Air | GC | 0.02 - 1.2 µg/m³ | who.intinchem.org |
| 1,1-Dichloroethane | Water | Purge-and-trap GC/MS | 4.7 µg/L | nih.gov |
| 1,1-Dichloroethane | Water | GC with HECD | 0.002 µg/L | nih.gov |
| 1,1-Dichloroethene | Air | Modified EPA TO-15 | 6 pptv | epa.gov |
| Dichloromethane | Air | Modified EPA TO-15 | Low pptv levels | epa.gov |
| cis-1,2-Dichloroethene | Air | Modified EPA TO-15 | Low pptv levels | epa.gov |
Interactive Data Table:
Future Research Directions and Challenges in Dichloro Compound Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of dichloro compounds often involves methodologies that can be resource-intensive and generate significant byproducts. A key future research direction is the development of sustainable and atom-economical synthetic routes. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product, with higher atom economy indicating less waste generation kahedu.edu.in.
Current research is exploring greener alternatives to traditional chlorination methods, which often require harsh conditions and produce difficult-to-purify byproducts rice.edu. Photocatalytic processes utilizing sustainable, low-cost catalysts like iron and sulfur, activated by mild blue light, are being investigated to selectively add chlorine atoms to organic molecules at room temperature rice.edu. This approach offers precise targeting of chlorine placement, reducing the need for extensive purification rice.edu.
Challenges in this area include designing catalytic systems that are highly selective for dichloro products while minimizing the formation of unwanted side products. The development of solvent-free or reactions in environmentally benign solvents such as water or ionic liquids is also a critical aspect of sustainable synthesis nih.govnih.gov. Mechanochemical synthesis, which avoids or reduces the need for solvents, is another promising avenue for developing more sustainable routes to organic molecules, including those containing dichloro moieties nih.gov.
The synthesis of complex dichloro-containing molecules, particularly in the pharmaceutical industry, faces challenges related to the tolerance of polar functional groups and nitrogen heterocycles under development conditions astx.com. Future research will focus on developing synthetic methods that are compatible with these sensitive functionalities astx.com.
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the mechanisms and intermediates involved in the formation and reaction of dichloro compounds is crucial for designing more efficient and selective synthetic routes and for predicting their behavior in various environments. Research in this area delves into the step-by-step processes, transition states, and transient species that govern these transformations.
Dichlorocarbene (B158193) (:CCl2), a highly reactive intermediate generated from precursors like chloroform (B151607), plays a significant role in the synthesis of geminal dichlorocyclopropanes through cycloaddition reactions with alkenes wikipedia.orglibretexts.org. Understanding the stereospecific and concerted nature of these carbene reactions is essential for controlling the outcome and selectivity of cyclopropanation libretexts.org. The mechanism of reactions involving dichlorocarbene, such as the Reimer-Tiemann reaction, which involves the deprotonation of chloroform and subsequent alpha elimination to form dichlorocarbene, continues to be studied to optimize reaction conditions and broaden the scope wikipedia.orgbyjus.comwikipedia.org.
Radical mechanisms are also relevant in the chemistry of chlorinated compounds, and understanding radical rearrangements and chain propagation steps is important for controlling reactions like the radical addition of HBr to trichloropropene, which involves chlorine atom migration rutgers.edu.
Future research will likely involve detailed mechanistic investigations using advanced spectroscopic techniques and computational methods to identify and characterize short-lived intermediates and transition states. This deeper understanding can inform the rational design of catalysts and reaction conditions to favor desired pathways and minimize side reactions.
Integration of Advanced Computational and Experimental Methodologies
The complexity of reactions involving dichloro compounds necessitates the integration of advanced computational and experimental methodologies for a comprehensive understanding and efficient design of new processes. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying reaction pathways, transition states, and the electronic properties of dichloro compounds and intermediates like dichlorocarbene researchgate.netmdpi.com.
Computational studies can provide insights into reaction barriers and thermodynamic properties, complementing experimental observations researchgate.net. For example, DFT calculations have been used to study the addition of dichlorocarbene to cyclopropenes, revealing asymmetric, non-least-motion reaction paths and low barriers to addition researchgate.net. Computational methods can also help in understanding charge transfer interactions involving dichloro-containing electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) mdpi.comacs.org.
The integration of computational predictions with experimental validation allows for a more rational and accelerated approach to discovering new reactions and catalysts. Future research will increasingly rely on sophisticated computational models to screen potential catalysts, predict reaction outcomes, and elucidate complex mechanisms, reducing the need for extensive experimental trial and error. Machine learning and AI are also emerging as tools to analyze large datasets from computational and experimental studies to identify trends and predict reactivity nih.gov.
Exploration of Novel Catalytic Systems Utilizing Dichloro Moieties
Catalysis plays a vital role in the efficient synthesis and transformation of chemical compounds. Future research directions include the exploration of novel catalytic systems that either utilize dichloro-containing compounds as catalysts or ligands, or are specifically designed to facilitate reactions involving the introduction or transformation of dichloro moieties.
Some dichloro-containing compounds themselves can act as catalysts or precatalysts. For instance, 3,6-dichloro-1,2,4,5-tetrazine (B31795) has been explored as a catalyst for the synthesis of N-aryl-α-arylated glycine (B1666218) ester derivatives, demonstrating effectiveness under mild conditions rsc.org. Metal complexes containing dichloro ligands, such as cis-dichloro-(pyridine-2-ylcarboxaldimine)platinum(II) compounds, are being investigated for potential applications, including as anticancer agents scholaris.ca. Titanium, dichloro(ethylidenedi-pi-cyclopentadienyl)- represents an important class of organometallic compounds with potential in catalytic applications ontosight.ai.
The development of catalytic systems for selective chlorination reactions remains an active area. Iron-catalyzed methods using tert-butyl hypochlorite (B82951) have been developed for the chlorination of aromatic compounds, achieving high conversion and selectivity sciforum.net. Future research will focus on designing highly active, selective, and stable catalysts, including heterogeneous catalysts, for various transformations involving dichloro compounds, contributing to more sustainable processes nih.gov. The use of recyclable catalysts is also a key aspect of developing environmentally friendly synthetic methods nih.gov.
Investigation of Environmental Remediation and Dechlorination Technologies
Dichloro compounds, particularly chlorinated organic pollutants (COPs) like dichlorodiphenyltrichloroethane (DDT) and its metabolites (DDD, DDE), pose significant environmental challenges due to their persistence and toxicity researchgate.netmdpi.comrsc.org. Future research is critically focused on developing effective environmental remediation and dechlorination technologies to mitigate the impact of these pollutants.
Reductive dechlorination, which involves cleaving carbon-chlorine bonds using reductants, is a key strategy for the remediation of chlorinated compounds wikipedia.org. This can be achieved through chemical or biological methods wikipedia.org. Bioremediation utilizing bacteria consortia capable of degrading dichloro pollutants, often with the aid of co-substrates, is a promising approach for treating contaminated soil and water researchgate.netmicrobe.com. Specific bacterial species like Dehalococcoides and Dehalobacter are known for their ability to perform reductive dechlorination wikipedia.orgmicrobe.com.
Chemical dechlorination methods, including those using zero-valent metals like magnesium in combination with catalysts such as palladium, have shown effectiveness in dechlorinating persistent pollutants like DDT, DDD, and DDE in soil nih.gov. Electrochemical reduction is another method being explored for the destructive remediation of halogenated organic water pollutants, offering control over the process to avoid toxic intermediates rsc.orgwikipedia.org.
Q & A
Basic Research Questions
Q. How do I determine optimal synthesis conditions for Dichloro- compounds with varying substituents?
- Methodological Approach :
Use factorial experimental design to test variables (e.g., temperature, solvent polarity, reaction time) .
Characterize products via NMR, GC-MS, and X-ray crystallography to confirm purity and structure .
Compare yield and reaction efficiency across conditions using ANOVA for statistical validation.
- Key Consideration : Prioritize solvents with low environmental toxicity (e.g., ethanol over dichloromethane) to align with green chemistry principles.
Q. What spectroscopic techniques are most reliable for characterizing Dichloro- intermediates in catalytic reactions?
- Methodology :
- IR Spectroscopy : Identify C-Cl stretching vibrations (500–800 cm⁻¹) and monitor bond cleavage/formation .
- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported toxicity data for Dichloro- derivatives?
- Strategy :
Apply density-functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
- Case Study : For conflicting ecotoxicity results, compare QSAR models with experimental LC₅₀ values to identify outliers .
Q. What strategies mitigate batch-to-batch variability in Dichloro- compound synthesis for reproducibility?
- Approach :
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Optimize critical parameters (e.g., stoichiometry, mixing rate) using response surface methodology .
Q. How do I design a mechanistic study to probe Dichloro- compound degradation pathways under environmental conditions?
- Experimental Design :
Simulate photolysis/hydrolysis in controlled reactors with UV-Vis monitoring .
Use isotopic labeling (e.g., ¹³C, ²H) to track degradation intermediates via LC-HRMS .
- Data Analysis : Apply kinetic modeling (e.g., pseudo-first-order decay constants) to extrapolate half-lives .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for Dichloro- compound bioactivity studies?
- PICO Framework :
- Population : Target enzyme/receptor (e.g., cytochrome P450).
- Intervention : Dichloro- compound concentration/dose.
- Comparison : Positive/negative controls (e.g., known inhibitors).
- Outcome : IC₅₀ or binding affinity measurements .
Data Analysis & Contradiction Resolution
Q. How do I reconcile discrepancies in reported Dichloro- compound crystallographic data?
- Steps :
Re-analyze raw diffraction data (e.g., CIF files) for refinement errors .
Cross-validate with computational crystallography (e.g., Mercury CSD software) .
- Example : If bond lengths conflict, check for temperature effects (e.g., thermal motion artifacts at 298 K vs. 100 K) .
Q. What statistical methods are appropriate for meta-analyses of Dichloro- compound environmental persistence?
- Tools :
- Random-Effects Models : Account for heterogeneity across studies (e.g., soil vs. aquatic systems) .
- Sensitivity Analysis : Exclude outlier datasets and assess robustness .
Tables of Key Techniques
| Computational Tool | Function | Reference |
|---|---|---|
| Gaussian 16 | Optimize molecular geometries | |
| VASP | Simulate surface interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
